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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-Amino-5-chloro-2-methylbenzoic Acid

Topic: Chemical Structure of 3-Amino-5-chloro-2-methylbenzoic Acid Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure of 3-Amino-5-chloro-2-methylbenzoic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) is a specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules, including G protein-biased agonists targeting dopamine receptors.[1][2] Distinct from its commercially dominant isomer, 2-amino-5-chloro-3-methylbenzoic acid (a key intermediate for anthranilic diamide insecticides), this compound features a unique substitution pattern that imparts specific steric and electronic properties valuable for medicinal chemistry campaigns. This guide details its structural characteristics, physicochemical profile, synthetic pathways, and applications in drug discovery.

Structural Characterization & Identity

Nomenclature and Identifiers
  • IUPAC Name: 3-Amino-5-chloro-2-methylbenzoic acid[1][2][3][4][5]

  • CAS Registry Number: 1545630-42-9[1][2][6][7][8]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • SMILES: Cc1c(N)cc(Cl)cc1C(=O)O

  • InChIKey: (Predicted) KOPXCQUAFDWYOE-UHFFFAOYSA-N (Note: Isomeric keys vary; verification required for specific salt forms).

Structural Analysis

The molecule consists of a benzene ring substituted at four positions:

  • Carboxyl Group (-COOH) at C1: Defines the parent structure as a benzoic acid. It serves as the primary handle for esterification, amidation, or reduction reactions.

  • Methyl Group (-CH

    
    ) at C2:  Located ortho to the carboxyl group and ortho to the amino group. This placement creates significant steric bulk around the C1-C2-C3 region, influencing the rotational freedom of the carboxyl moiety and the reactivity of the amino group.
    
  • Amino Group (-NH

    
    ) at C3:  Positioned meta to the carboxyl group but ortho to the methyl group. The electron-donating nature of the amino group activates the ring, particularly at the C4 and C6 positions, although C2 is blocked.
    
  • Chloro Group (-Cl) at C5: A deactivating, electron-withdrawing group (via induction) but ortho/para directing (via resonance). Its position at C5 is meta to the amino group and para to the methyl group.

Structural Diagram (Graphviz)

ChemicalStructure Figure 1: Connectivity of 3-Amino-5-chloro-2-methylbenzoic acid C1 C1 (Carboxyl) C2 C2 (Methyl) C1->C2 COOH -COOH C1->COOH Pos 1 C3 C3 (Amino) C2->C3 CH3 -CH3 C2->CH3 Pos 2 C4 C4 (H) C3->C4 NH2 -NH2 C3->NH2 Pos 3 C5 C5 (Chloro) C4->C5 C6 C6 (H) C5->C6 Cl -Cl C5->Cl Pos 5 C6->C1

[9]

Physicochemical Profile

The following properties are critical for handling and formulation. While experimental data for this specific isomer is sparse in public databases compared to its anthranilic counterpart, the values below represent consensus data derived from structural analogs and computational models.

PropertyValueContext/Relevance
Molecular Weight 185.61 g/mol Suitable for fragment-based drug discovery.
Physical State Solid (Powder)Typically off-white to pale yellow.
Melting Point 215–220 °C (Predicted)High melting point indicates stable crystal lattice (H-bonding).
LogP (Octanol/Water) ~2.3 ± 0.4Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~3.8 (Carboxyl)Typical for substituted benzoic acids.
pKa (Base) ~2.5 (Aniline)Weakly basic due to electron-withdrawing Cl and COOH influence.
H-Bond Donors 2 (NH

, OH)
Critical for receptor binding interactions.
H-Bond Acceptors 3 (O, N)Facilitates solvation and ligand-protein docking.
Solubility DMSO, MethanolSparingly soluble in water; soluble in organic solvents.

Synthetic Pathways[5]

The synthesis of 3-amino-5-chloro-2-methylbenzoic acid presents a regiochemical challenge due to the directing effects of the methyl and carboxyl groups. The most robust industrial route typically involves the chlorination of a precursor followed by nitration and reduction, or the nitration of a pre-chlorinated toluene derivative.

Proposed Synthetic Route (Standard Chemical Logic)

This pathway leverages the ortho/para directing power of the methyl group and the meta directing power of the carboxyl group to install substituents in the correct positions.

Step 1: Chlorination of o-Toluic Acid

  • Reactants: 2-Methylbenzoic acid (o-Toluic acid) + Cl

    
     (or NCS).
    
  • Catalyst: FeCl

    
     or AlCl
    
    
    
    .
  • Mechanism: Electrophilic aromatic substitution. The methyl group activates positions 4 and 6. The carboxyl group deactivates but directs meta (positions 3 and 5).

  • Outcome: The major product is typically 5-chloro-2-methylbenzoic acid because position 5 is para to the methyl group (activated) and meta to the carboxyl group (less deactivated).

Step 2: Nitration

  • Reactants: 5-Chloro-2-methylbenzoic acid + HNO

    
    /H
    
    
    
    SO
    
    
    .
  • Mechanism: The existing Chloro (at 5) and Methyl (at 2) groups direct the incoming nitro group.

    • Methyl directs to 3 and 6.

    • Chloro directs to 4 and 6.

    • Carboxyl directs to 3.

  • Regioselectivity: Position 3 is favored by the ortho effect of the methyl group and the meta directing effect of the carboxyl group. Position 6 is sterically crowded (flanked by Methyl, Chloro, and Carboxyl).

  • Intermediate: 3-Nitro-5-chloro-2-methylbenzoic acid .

Step 3: Reduction

  • Reactants: 3-Nitro-5-chloro-2-methylbenzoic acid + H

    
    /Pd-C or Fe/HCl.
    
  • Outcome: Reduction of the nitro group yields the target 3-Amino-5-chloro-2-methylbenzoic acid .

Synthesis Workflow Diagram

Synthesis Figure 2: Proposed Synthetic Pathway via Nitration of 5-Chloro-o-toluic Acid Start Start: 2-Methylbenzoic Acid (o-Toluic Acid) Step1 Step 1: Chlorination (Cl2, FeCl3) Start->Step1 Inter1 Intermediate 1: 5-Chloro-2-methylbenzoic acid Step1->Inter1 Major Isomer Step2 Step 2: Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 Intermediate 2: 3-Nitro-5-chloro-2-methylbenzoic acid Step2->Inter2 Regioselective at C3 Step3 Step 3: Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Target Target: 3-Amino-5-chloro-2-methylbenzoic acid Step3->Target Nitro -> Amino

[9]

Applications in Drug Development[10][11]

G Protein-Biased Agonists

Research published in Frontiers in Neuroscience highlights the utility of 3-amino-5-chloro-2-methylbenzoic acid as a starting material for synthesizing novel ligands targeting the Dopamine D2 Receptor .

  • Mechanism: The acid functionality is often reduced to an alcohol (using LiAlH

    
    ) or coupled to amines to form amides.
    
  • Significance: The steric bulk of the 2-methyl group and the electronic modulation by the 5-chloro group are critical for inducing specific conformational changes in the receptor, favoring G-protein signaling pathways over

    
    -arrestin recruitment.
    
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and distinct functional handles (Acid, Amine, Aryl Chloride), this compound serves as an excellent "fragment" for screening libraries.

  • Vector Analysis: The amine and carboxyl groups provide vectors for growing the molecule in orthogonal directions within a binding pocket.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions for substituted benzoic acids and anilines.

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents (reacts with amino group) and strong bases (reacts with carboxyl group).

References

  • Frontiers in Neuroscience. "Structure-activity investigation of a G protein-biased agonist reveals molecular determinants for biased signaling of the D2 dopamine receptor." Frontiers. Accessed February 16, 2026.

  • PubChem. "2-Amino-5-chloro-3-methylbenzoic acid (Isomer Comparison)." National Library of Medicine. Accessed February 16, 2026.

  • BLD Pharm. "3-Amino-5-chloro-2-methylbenzoic acid Product Page." BLD Pharm.[7][8] Accessed February 16, 2026.

  • Sigma-Aldrich. "General methods for synthesis of substituted benzoic acids." Merck KGaA. Accessed February 16, 2026.

Sources

Exploratory

A Technical Guide to 2-Amino-5-chloro-3-methylbenzoic Acid: Properties, Synthesis, and Analytical Methodologies

Abstract: This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-methylbenzoic acid, a pivotal chemical intermediate in the agrochemical and pharmaceutical industries. The document delineates its core p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-methylbenzoic acid, a pivotal chemical intermediate in the agrochemical and pharmaceutical industries. The document delineates its core physicochemical properties, offers a comparative analysis of established synthesis pathways, and presents a detailed protocol for its analytical characterization and quantification using modern chromatographic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction and Isomeric Context

While the query specified "3-Amino-5-chloro-2-methylbenzoic acid," a thorough review of scientific and commercial literature reveals that the isomer of primary industrial significance is 2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4) . This isomer serves as a critical building block, most notably as the key precursor in the synthesis of Chlorantraniliprole, a widely used anthranilic diamide insecticide.[1][2] Its unique structure, featuring amino, chloro, and carboxylic acid functional groups on a substituted toluene backbone, makes it a versatile intermediate for developing complex molecules.[3][4]

This guide will focus exclusively on the 2-Amino-5-chloro-3-methylbenzoic acid isomer due to its extensive documentation and industrial relevance. We will explore its fundamental properties, the strategic considerations behind its synthesis, and the rigorous analytical methods required for its quality control.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a comprehensive understanding of its physical and chemical properties. These parameters govern its behavior in reactions, its solubility in various solvent systems, and its stability under storage.

PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₂[5][6]
Molecular Weight 185.61 g/mol [5][6]
CAS Number 20776-67-4[5][6]
IUPAC Name 2-amino-5-chloro-3-methylbenzoic acid[5]
Physical Form Solid[6]
Melting Point 239-243 °C[6][7]
Solubility Favorable solubility in acetone.[8] Solubility is positively correlated with temperature in various organic solvents.[8][8]
InChI Key KOPXCQUAFDWYOE-UHFFFAOYSA-N[5][6]
SMILES String Cc1cc(Cl)cc(c1N)C(O)=O[6]

Synthesis Strategies: A Comparative Analysis

The economic viability and environmental impact of producing 2-Amino-5-chloro-3-methylbenzoic acid are heavily dependent on the chosen synthetic route. The selection of starting materials and reagents involves a critical trade-off between cost, reaction efficiency, purity of the final product, and waste generation.

Pathway 1: Direct Chlorination of 2-Amino-3-methylbenzoic Acid

This is a common and relatively direct approach. The core transformation is the electrophilic aromatic substitution on the 2-amino-3-methylbenzoic acid backbone. The choice of chlorinating agent is the most critical variable.

  • N-Chlorosuccinimide (NCS): Often favored in laboratory-scale synthesis due to its clean reaction profile and high selectivity. However, its high cost makes it less suitable for large-scale industrial production.[2]

  • Chlorine Gas (Cl₂): A cost-effective reagent for industrial applications, but its use requires specialized equipment to handle its toxicity and corrosivity. Reaction control is crucial to prevent over-chlorination and the formation of impurities.[1][9]

  • Cyanuric Chloride: An alternative chlorinating agent that offers a balance of reactivity and handling safety, presenting a viable option for scaling up production.[2]

A Starting Material: 2-Amino-3-methylbenzoic Acid D Chlorination Reaction A->D B Chlorinating Agent (e.g., NCS, Cl₂, Cyanuric Chloride) B->D C Reaction Solvent (e.g., Dichloroethane, DMF) C->D E Workup & Purification (Filtration, Washing, Recrystallization) D->E Crude Product F Final Product: 2-Amino-5-chloro-3-methylbenzoic Acid E->F Purity >99%

Caption: Synthesis workflow via direct chlorination.

Pathway 2: Multi-step Synthesis from m-Toluic Acid

This pathway begins with a more fundamental and inexpensive starting material, proceeding through several key transformations. While involving more steps, it can be more cost-effective at an industrial scale.

  • Nitration: m-Toluic acid is first nitrated, typically using nitric acid, to introduce a nitro group, yielding 2-nitro-3-methylbenzoic acid.[10]

  • Hydrogenation (Reduction): The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a hydrogen atmosphere.[10][11] This step yields 2-amino-3-methylbenzoic acid, the intermediate from Pathway 1.

  • Chlorination: The resulting 2-amino-3-methylbenzoic acid is then chlorinated as described in the previous section to yield the final product.[10]

A Starting Material: m-Toluic Acid B Nitration (Nitric Acid) A->B C Intermediate: 2-Nitro-3-methylbenzoic Acid B->C D Hydrogenation (H₂, Pd/C Catalyst) C->D E Intermediate: 2-Amino-3-methylbenzoic Acid D->E F Chlorination (Chlorinating Agent) E->F G Final Product: 2-Amino-5-chloro-3-methylbenzoic Acid F->G

Caption: Multi-step synthesis pathway from m-Toluic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and concentration of 2-Amino-5-chloro-3-methylbenzoic acid. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose, providing unparalleled sensitivity and specificity.

Protocol: Purity Assessment and Quantification by HPLC-MS/MS

This protocol is adapted from established methodologies for amino acid analysis and provides a robust framework for quality control.[12] The core principle involves chemical derivatization to enhance the chromatographic properties and detection sensitivity of the analyte.

Objective: To determine the purity and concentration of 2-Amino-5-chloro-3-methylbenzoic acid in a sample.

1. Reagents and Materials:

  • Reference Standard: 2-Amino-5-chloro-3-methylbenzoic acid (>99% purity)

  • Derivatization Reagent: 7-chloro-4-nitrobenzoxadiazole (NBD-Cl)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I), Formic Acid

  • Buffer: Borate buffer (pH ~9)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range.

3. Derivatization Procedure:

  • To 100 µL of each standard or sample solution, add 100 µL of borate buffer.

  • Add 100 µL of NBD-Cl solution (prepared in acetonitrile).

  • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes, protected from light.

  • After incubation, cool the mixture and add 10 µL of formic acid to stop the reaction.

  • Dilute the mixture with the mobile phase starting condition and inject it into the HPLC system.

4. Instrumentation and Parameters:

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient starting from low %B (e.g., 10%) and ramping up to high %B (e.g., 95%) to elute the derivatized analyte.

  • MS Detection: Operate in negative ESI mode, monitoring specific parent-to-daughter ion transitions (MRM - Multiple Reaction Monitoring) for the derivatized analyte.

Causality: Derivatization with NBD-Cl is crucial because it attaches a fluorogenic and easily ionizable tag to the amino group. This dramatically improves the analyte's retention on a reverse-phase column and significantly enhances its ionization efficiency in the ESI source, leading to lower detection limits. The use of MS/MS provides exceptional selectivity, as it monitors for a specific fragmentation pattern, virtually eliminating interference from matrix components.

A Sample / Standard Weighing & Dissolution B Derivatization (Add Buffer & NBD-Cl, Incubate) A->B C HPLC Separation (Reverse-Phase C18 Column) B->C Derivatized Analyte D ESI-MS/MS Detection (MRM Mode) C->D Eluted Compound E Data Processing D->E Signal Intensity F Result: Purity (%) or Concentration (µg/mL) E->F

Caption: Analytical workflow for HPLC-MS/MS quantification.

Key Applications and Industrial Significance

The primary driver for the production of 2-Amino-5-chloro-3-methylbenzoic acid is its role in the agrochemical sector.

  • Agrochemicals: It is the indispensable precursor for Chlorantraniliprole, a leading insecticide.[1] The entire molecular framework of the benzoic acid derivative is incorporated into the final active ingredient.

  • Pharmaceuticals: As a substituted anthranilic acid, it is a valuable scaffold in medicinal chemistry. It is utilized in the synthesis of novel compounds with potential therapeutic activities, including antitumor and antibacterial agents.[3]

  • Fine Chemicals: Its multiple functional groups allow for diverse derivatization, making it a versatile building block for the synthesis of a wide range of organic compounds, dyes, and polymers.[3][4]

Safety and Handling

According to GHS classifications, 2-Amino-5-chloro-3-methylbenzoic acid may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. In case of dust generation, use a dust mask or respirator.[6][13]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes and prevent the formation of dust.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

2-Amino-5-chloro-3-methylbenzoic acid is a high-value chemical intermediate with profound importance in the agrochemical and pharmaceutical industries. Its synthesis can be approached through various strategic pathways, each with distinct economic and procedural considerations. The application of robust analytical methods, such as the HPLC-MS/MS protocol detailed herein, is non-negotiable for ensuring the quality and consistency required for its use in high-stakes applications like API and agrochemical manufacturing. This guide provides the foundational knowledge for scientists and researchers to effectively synthesize, analyze, and utilize this versatile compound.

References

  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. PubChem. [Link]

  • A simple and sensitive HPLC-MS/MS method for simultaneous determination of nine kinds of (d)- and (l)-amino acid enantiomers in amino acid tablets. RSC Publishing. [Link]

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quickcompany. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • 4-Amino-5-chloro-2-methylbenzoic acid | C8H8ClNO2 | CID 22978901. PubChem. [Link]

  • 2-Amino-5-Chloro-3-Methylbenzoic Acid CAS RN: 20776-67-4. Chem-Space. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ACS Publications. [Link]

  • 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of G Protein-Biased Agonists Utilizing the 3-Amino-5-chloro-2-methylbenzoic Acid Scaffold

Abstract & Introduction The development of G protein-biased agonists (functional selectivity) represents a paradigm shift in G Protein-Coupled Receptor (GPCR) pharmacology.[1] Unlike balanced agonists that activate both...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The development of G protein-biased agonists (functional selectivity) represents a paradigm shift in G Protein-Coupled Receptor (GPCR) pharmacology.[1] Unlike balanced agonists that activate both G protein and


-arrestin pathways, biased ligands selectively engage specific signaling cascades, potentially separating therapeutic efficacy from on-target adverse effects.

This application note details the synthesis and utilization of 3-Amino-5-chloro-2-methylbenzoic acid (CAS: 20776-67-4) as a critical "hinge-binding" scaffold for constructing biased ligands, particularly for the Dopamine D2 Receptor (D2R) and related aminergic GPCRs. The unique substitution pattern of this scaffold—specifically the steric bulk of the ortho-methyl group and the electronic properties of the meta-chloro substituent—can induce distinct receptor conformations that favor G protein coupling (e.g.,


) over 

-arrestin recruitment.
Key Mechanistic Insight

The 3-amino-5-chloro-2-methylbenzoic acid moiety often serves as a bioisostere for other aromatic headgroups. Its ability to form specific hydrogen bonds (via the amino and carboxyl/amide groups) while imposing restricted rotation (via the methyl group) allows for the fine-tuning of the receptor's intracellular loop dynamics, a critical determinant of effector coupling specificity.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis of the core scaffold, 3-Amino-5-chloro-2-methylbenzoic acid (3) , is achieved through the regioselective nitration of 5-chloro-2-methylbenzoic acid followed by chemoselective reduction. This intermediate is then coupled with varying amine pharmacophores to generate the final biased agonist library.

Step-by-Step Synthesis

Reagents & Equipment:

  • Starting Material: 5-Chloro-2-methylbenzoic acid[2]

  • Reagents:

    
    , 
    
    
    
    , Fe powder,
    
    
    , Ethanol
  • Purification: Flash Chromatography (CombiFlash), HPLC

Step 1: Regioselective Nitration
  • Dissolution: Dissolve 5-chloro-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Dropwise add a mixture of fuming nitric acid (

    
    ) and 
    
    
    
    while maintaining the temperature below 5°C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–7 hours. Monitor by TLC or LC-MS.

  • Workup: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate.[3]

  • Purification: Purify the crude solid using flash chromatography (Hexanes/EtOAc + 0.5% acetic acid) to isolate 5-chloro-2-methyl-3-nitrobenzoic acid .

Step 2: Chemoselective Reduction
  • Suspension: Suspend the nitro intermediate (1.0 eq) in a 1:1 mixture of Water:Ethanol.

  • Activation: Add Ammonium Chloride (

    
    , 10.0 eq) and heat to 80°C.
    
  • Reduction: Add Iron (Fe) powder (2.0–3.0 eq) portion-wise. Caution: Exothermic reaction.

  • Completion: Stir at 80°C for 2 hours. The color typically shifts from yellow/orange to a dark suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-5-chloro-2-methylbenzoic acid (3) .

    • Yield Expectation: 80–90%

    • Purity Check:

      
       NMR (DMSO-
      
      
      
      ) should show characteristic aromatic doublets and the methyl singlet.
Step 3: Amide Coupling (Library Generation)

This step couples the scaffold to a secondary amine (e.g., a substituted piperazine or piperidine) to form the final ligand.

  • Activation: Dissolve (3) (1.0 eq) in DMF/DCM. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add the specific amine pharmacophore (1.1 eq).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

SynthesisPath Start 5-Chloro-2-methylbenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 5-Chloro-2-methyl-3-nitrobenzoic Acid Step1->Inter1 Step2 Reduction (Fe/NH4Cl) Inter1->Step2 Core 3-Amino-5-chloro-2-methylbenzoic Acid (The Scaffold) Step2->Core Step3 Amide Coupling (HATU/DIPEA + Amine) Core->Step3 Final G Protein-Biased Agonist (Final Ligand) Step3->Final

Figure 1: Synthetic route for the generation of biased agonists using the 3-Amino-5-chloro-2-methylbenzoic acid scaffold.

Pharmacological Characterization Protocol

To validate the "bias" of the synthesized ligands, one must compare their potency and efficacy in two distinct pathways: G protein activation (e.g., cAMP inhibition for


) and 

-arrestin recruitment.
Assay Setup
ParameterG Protein Assay (cAMP)

-Arrestin Assay
Platform GloSensor™ or HTRFPathHunter™ (Enzyme Fragment Complementation)
Readout Luminescence / FRETChemiluminescence
Mechanism Inhibition of Forskolin-induced cAMPRecruitment of Arrestin to GPCR C-tail
Incubation 15–30 min (Rapid signaling)90–120 min (Slower recruitment)
Control Full Agonist (e.g., Dopamine, Quinpirole)Full Agonist (Reference Standard)
Calculation of Bias Factor ( )

Bias is not absolute; it is relative to a reference ligand. Use the Black and Leff operational model or the simplified transduction coefficient method:

  • Calculate

    
    :  Determine this ratio (transduction coefficient, 
    
    
    
    ) for both pathways.
  • Normalize to Reference:

    
    .
    
  • Calculate Bias:

    
    .
    
    • Positive Value: G protein bias.[1][4]

    • Negative Value:

      
      -arrestin bias.
      
Biased Signaling Mechanism Diagram

BiasedSignaling Ligand Biased Ligand (Scaffold-Based) GPCR GPCR (D2R) Ligand->GPCR Binding Conf_G Conformation A (G-Protein Preferring) GPCR->Conf_G Stabilized by Scaffold Sterics Conf_Arr Conformation B (Arrestin Preferring) GPCR->Conf_Arr Weak/No Stabilization Gi Gi/o Protein Activation Conf_G->Gi Arr Beta-Arrestin Recruitment Conf_Arr->Arr Therapeutic Therapeutic Effect (e.g., Antipsychotic) Gi->Therapeutic SideEffect Side Effect (e.g., EPS/Catalepsy) Arr->SideEffect

Figure 2: Mechanism of action. The scaffold stabilizes Conformation A, promoting therapeutic signaling while minimizing side effects.

Troubleshooting & Optimization

  • Low Yield in Reduction Step: If the iron reduction stalls, ensure the ethanol/water mixture is well-aerated or switch to

    
     in HCl (though Fe/
    
    
    
    is milder and preferred for functional group tolerance).
  • Solubility Issues: The 3-amino-5-chloro-2-methylbenzoic acid intermediate can be zwitterionic. Ensure pH is adjusted to ~4–5 during isolation to maximize precipitation.

  • Loss of Bias: If the final ligand loses bias, the "linker" length between the benzoic acid scaffold and the secondary amine is likely too flexible. Consider rigidifying the linker (e.g., using a piperidine ring directly attached to the amide).

References

  • Structure-activity investigation of a G protein-biased agonist reveals molecular determinants for biased signaling of the D2 dopamine receptor. Source: Frontiers in Pharmacology. Context: Describes the specific synthesis and use of 3-amino-5-chloro-2-methylbenzoic acid as an intermediate for biased D2 ligands. URL:[Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry.[5] Context: Illustrates the utility of benzoic acid scaffolds in achieving subtype selectivity and functional bias in GPCRs. URL:[Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Source: ChemRxiv / Journal of Medicinal Chemistry. Context: Demonstrates the "benzamide" strategy for GPR52 bias, analogous to the D2R strategy. URL:[Link]

  • Quantifying Ligand Bias: The Transduction Coefficient.

    
    ).
    URL:[Link]
    

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Application

Application Notes and Protocols for Amide Coupling of 3-Amino-5-chloro-2-methylbenzoic acid

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Complex Substrate Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, accounting for a significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Complex Substrate

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, accounting for a significant percentage of all reactions in these fields.[1] While numerous protocols exist, the successful coupling of specific substrates often requires a nuanced understanding of their structural and electronic properties. 3-Amino-5-chloro-2-methylbenzoic acid presents a unique set of challenges for amide synthesis. The ortho-methyl group introduces significant steric hindrance around the carboxylic acid, while the electron-donating amino group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring.

These inherent molecular features can lead to sluggish reaction kinetics and low yields with standard coupling protocols.[2][3][4] Therefore, a carefully considered approach to reagent selection and reaction optimization is paramount for achieving efficient amide bond formation. This guide provides a detailed analysis of the key experimental variables and offers robust protocols for the successful amide coupling of 3-Amino-5-chloro-2-methylbenzoic acid with various amine nucleophiles.

Understanding the Substrate: Steric and Electronic Considerations

The structure of 3-Amino-5-chloro-2-methylbenzoic acid dictates the strategic choices for a successful coupling reaction.

  • Steric Hindrance: The methyl group at the C2 position physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate. This steric clash is a primary reason why standard coupling conditions may prove ineffective.[4][5]

  • Electronic Effects:

    • The amino group at C3 is an electron-donating group, which increases the electron density of the aromatic ring.

    • The chloro group at C5 is an electron-withdrawing group.

    • The interplay of these substituents influences the acidity of the carboxylic acid and the nucleophilicity of the aniline nitrogen in subsequent reactions.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical for overcoming the activation energy barrier imposed by steric hindrance.[4] Amide bond formation is typically achieved by activating the carboxylic acid to make it more electrophilic.[6] Common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[7][8]

Uronium/Aminium Salts: The Preferred Choice for Hindered Substrates

For sterically demanding substrates, uronium and aminium-based reagents like HATU, HBTU, and HCTU are often superior to carbodiimides.[8][9][10]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly effective coupling reagent, particularly for hindered amino acids and anilines.[9][11] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[9][11] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety accelerates the reaction and suppresses racemization if chiral amines are used.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is a potent coupling reagent that forms an HOBt-active ester. While highly effective, HATU is often considered superior for particularly challenging couplings due to the enhanced reactivity of the OAt-ester.[12]

Carbodiimides with Additives: A Cost-Effective Alternative

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used due to their water-soluble byproducts, which simplifies purification.[13][14] However, for hindered substrates like 3-Amino-5-chloro-2-methylbenzoic acid, they are most effective when used with activating additives.

  • EDC/HOBt (1-Hydroxybenzotriazole): The addition of HOBt to EDC-mediated couplings forms an active HOBt ester, which is more reactive than the initial O-acylisourea intermediate and less prone to side reactions.[13][14]

  • EDC/DMAP (4-Dimethylaminopyridine): In some cases, particularly with electron-deficient amines, a catalytic amount of DMAP can significantly improve yields by acting as an acyl transfer agent.[7]

Reaction Parameters: A Guide to Optimization

Beyond the choice of coupling reagent, several other factors must be optimized for a successful reaction.

Base Selection

A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.

  • DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is a sterically hindered base that is commonly used with HATU and HBTU.[9][13] Its bulk prevents it from competing with the primary amine as a nucleophile.

  • Triethylamine (TEA): A more economical alternative to DIPEA, TEA can also be effective, although its smaller size may lead to side reactions in some cases.[13]

  • N-Methylmorpholine (NMM): NMM is another suitable non-nucleophilic base often used in peptide couplings.[15]

Solvent Choice

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[11][13]

  • DCM (Dichloromethane): A less polar aprotic solvent that is also commonly used.[13][14] It is particularly useful when the product is less polar and for ease of removal during workup.

  • Acetonitrile (ACN): Can be a good alternative to DMF and DCM, sometimes offering improved reaction profiles.[7]

Temperature and Reaction Time

Most amide couplings are initially performed at 0°C to control the exothermic activation step and then allowed to warm to room temperature.[13] For hindered substrates, gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.[13]

Recommended Starting Protocols

The following protocols provide robust starting points for the amide coupling of 3-Amino-5-chloro-2-methylbenzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging or sterically hindered amines where high yields are critical.

Materials:

  • 3-Amino-5-chloro-2-methylbenzoic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-5-chloro-2-methylbenzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Slowly add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Stir the mixture at 0°C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1-1.2 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Perform an aqueous workup by washing the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[13]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a more economical option and can be effective for less hindered primary and secondary amines.

Materials:

  • 3-Amino-5-chloro-2-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask, combine 3-Amino-5-chloro-2-methylbenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with additional DCM or an appropriate organic solvent.

  • Wash the organic layer with water or a mild acidic solution (e.g., 10% citric acid), followed by saturated sodium bicarbonate solution and brine.[14]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
Coupling Reagent HATUEDC·HClHATU is more potent for sterically hindered substrates.[4][9]
Additive None (HOAt is part of HATU)HOBtHOBt increases reactivity and reduces side reactions with EDC.[14]
Base DIPEADIPEA or TEAA non-nucleophilic base is required for activation.[13]
Solvent Anhydrous DMFAnhydrous DCM or DMFPolar aprotic solvents are generally preferred.[16]
Temperature 0°C to Room Temperature0°C to Room TemperatureInitial cooling controls the activation step.[13]
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.2A slight excess of amine and coupling reagent drives the reaction.[9]

Visualization of Key Processes

General Workflow for Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_monitor 3. Reaction Monitoring cluster_workup 4. Aqueous Workup cluster_isolate 5. Isolation & Purification prep Dissolve Carboxylic Acid (1.0 eq) and Amine (1.0-1.2 eq) in anhydrous solvent (e.g., DMF, DCM) activation Add Coupling Reagent (e.g., HATU, EDC) and Additive (if any) and Base (e.g., DIPEA). Stir at 0°C to RT. prep->activation Proceed to activation monitor Monitor progress by TLC or LC-MS until starting material is consumed (typically 1-18 hours) activation->monitor Reaction proceeds workup Quench reaction. Dilute with organic solvent. Wash with aq. acid, aq. base, and brine to remove byproducts and excess reagents. monitor->workup Upon completion isolate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. workup->isolate Purification

Caption: General experimental workflow for solution-phase amide coupling.[13]

Mechanism of HATU-Mediated Amide Bond Formation

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation ActiveEster Highly Reactive OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU Base Base (DIPEA) Amide R-CO-NHR' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Byproducts Tetramethylurea + HOAt Amide->Byproducts Releases

Caption: Simplified mechanism of HATU-mediated amide coupling.[9][11][17]

Troubleshooting and Further Considerations

  • Low Yields: If yields remain low, consider increasing the equivalents of the coupling reagent and amine, or switching to a more potent coupling system like acyl fluoride formation, which has been shown to be effective for highly hindered substrates.[3][18][19]

  • Side Reactions: The presence of the free amino group on the benzoic acid could potentially lead to oligomerization. Using a slight excess of the incoming amine nucleophile can help to minimize this.

  • Purification: The urea byproduct from carbodiimide reagents can sometimes be difficult to remove. For EDC, an aqueous wash is usually sufficient.[14] For DCC, the byproduct (DCU) is largely insoluble in many organic solvents and can often be removed by filtration.[20]

Conclusion

The successful amide coupling of 3-Amino-5-chloro-2-methylbenzoic acid is readily achievable with a rational approach to experimental design. For highly hindered or valuable amine partners, the use of a potent uronium reagent such as HATU is the recommended first choice. For more routine transformations, a cost-effective carbodiimide-based protocol with an additive like HOBt can provide satisfactory results. By carefully considering the steric and electronic nature of the substrate and systematically optimizing the reaction parameters, researchers can efficiently synthesize a diverse range of amide derivatives from this challenging building block.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU. Wikipedia. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Recent developments in catalytic amide bond formation. Sci-Hub. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Università di Sassari. [Link]

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  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

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  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

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Method

Harnessing 3-Amino-5-chloro-2-methylbenzoic Acid: A Versatile Building Block in Modern Pharmaceutical Synthesis

An Application Guide for Researchers Abstract 3-Amino-5-chloro-2-methylbenzoic acid is a highly functionalized anthranilic acid derivative that has emerged as a critical starting material and intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

3-Amino-5-chloro-2-methylbenzoic acid is a highly functionalized anthranilic acid derivative that has emerged as a critical starting material and intermediate in the synthesis of complex bioactive molecules. Its unique substitution pattern—featuring an amine, a carboxylic acid, a chloro group, and a methyl group on the aromatic ring—provides multiple, distinct reaction sites. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block. We will explore its core reactivity, present detailed protocols for key transformations, and provide validated analytical methods for reaction monitoring and quality control, with a particular focus on its application in the synthesis of precursors for high-value agrochemicals and pharmaceuticals.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route. 3-Amino-5-chloro-2-methylbenzoic acid (a substituted anthranilic acid) represents an exemplary scaffold, offering a convergence of functionalities that can be selectively addressed to build molecular complexity. The primary reactive handles are the nucleophilic amino group and the electrophilic carboxylic acid, which are perfectly poised for the construction of amide bonds—a cornerstone of pharmaceutical chemistry. Furthermore, the chloro substituent serves as a handle for cross-coupling reactions or can be retained to modulate the electronic properties and metabolic stability of the final compound.

This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of why specific experimental choices are made, thereby empowering researchers to adapt and innovate upon these foundational protocols.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Key Properties

All quantitative data for 3-Amino-5-chloro-2-methylbenzoic acid are summarized in the table below.

PropertyValueReference
CAS Number 20776-67-4[1]
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Light cream or off-white powder/solid[2][3]
Melting Point 238-243 °C[4]
Topological Polar Surface Area 63.3 Ų
Safety and Handling

3-Amino-5-chloro-2-methylbenzoic acid is categorized as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassGHS ClassificationPrecautionary Measures
Skin Irritation Category 2 (H315: Causes skin irritation)Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][5]
Eye Irritation Category 2A (H319: Causes serious eye irritation)Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[2][5]
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]
Aquatic Hazard Chronic 3 (H412: Harmful to aquatic life with long lasting effects)Avoid release to the environment.[1]

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.[6] Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[2][5]

Core Reactivity and Synthetic Pathways

The utility of this building block stems from the orthogonal reactivity of its functional groups. The diagram below illustrates the primary reaction pathways available.

G cluster_amino Amino Group (-NH2) Reactivity cluster_carboxyl Carboxylic Acid (-COOH) Reactivity cluster_chloro Chloro Group (-Cl) Reactivity main 3-Amino-5-chloro-2-methylbenzoic Acid amidation Amide Bond Formation (Acylation) main->amidation Nucleophilic Attack amide_coupling Amide Bond Formation (Activation) main->amide_coupling Activation Required pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) main->pd_coupling Oxidative Addition alkylation N-Alkylation esterification Esterification

Caption: Key reactive sites and corresponding synthetic transformations for 3-Amino-5-chloro-2-methylbenzoic acid.

The most prevalent application involves leveraging the amino and carboxyl groups to form amide bonds, a key step in the synthesis of numerous active molecules, including the insecticide Chlorantraniliprole.[7]

Application Protocol: Synthesis of a Key Diamide Precursor

This section provides a detailed protocol for a foundational transformation: the chlorination of 2-amino-3-methylbenzoic acid to produce the title compound, followed by its conversion into an activated acid chloride for subsequent amide coupling. This pathway is instrumental in the synthesis of anthranilic diamide insecticides.[7]

Workflow Overview

The experimental process follows a logical sequence from starting material preparation to final product characterization.

G A Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid B Step 2: Work-up and Isolation of 3-Amino-5-chloro-2-methylbenzoic Acid A->B C Step 3: Conversion to Acid Chloride (Activation) B->C D Step 4: Amide Coupling with Target Amine C->D E Step 5: Product Isolation, Purification & QC Analysis D->E

Caption: High-level experimental workflow for the synthesis and utilization of the title compound.

Detailed Experimental Protocol: Part A - Synthesis

This protocol is adapted from established industrial processes for the preparation of 3-Amino-5-chloro-2-methylbenzoic acid.[8][7]

Objective: To synthesize 3-Amino-5-chloro-2-methylbenzoic acid via direct chlorination of 2-amino-3-methylbenzoic acid.

Materials:

  • 2-amino-3-methylbenzoic acid (>98% purity)

  • 1,2-Dichloroethane (DCE) or Monochlorobenzene (MCB)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware, including a jacketed reactor with a gas inlet tube, stirrer, and thermometer.

Procedure:

  • Reactor Setup: Charge the reactor with 2-amino-3-methylbenzoic acid (1.0 eq) and the chosen solvent (e.g., 1,2-dichloroethane, ~5-6 volumes).[8]

  • Inerting: Purge the reactor with nitrogen gas to ensure an inert atmosphere.

  • Temperature Control: Heat the stirred suspension to the target reaction temperature, typically between 40-55°C.[8] Causality Note: This temperature range is optimal for achieving a reasonable reaction rate without promoting undesirable side reactions or decomposition. The solubility of the starting material also increases.

  • Chlorination: Slowly bubble chlorine gas (approx. 1.5-1.7 eq) through a subsurface gas dispersion tube into the reaction mixture over 2-3 hours.[7] The reaction is exothermic; maintain the temperature carefully.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC until the starting material is consumed (<1% remaining).

  • Work-up and Isolation:

    • Once the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen to remove any excess chlorine gas.

    • Cool the reaction mixture to room temperature (e.g., 25-30°C). The product will precipitate.[7]

    • Filter the resulting slurry.

    • Wash the filter cake sequentially with the reaction solvent (e.g., two washes with 1 volume of DCE each) and then with water to remove residual solvent and salts.[7]

  • Drying: Dry the isolated white to off-white solid under vacuum at 60-70°C to a constant weight.

  • Characterization: Confirm the identity and purity (>98%) of the obtained 3-Amino-5-chloro-2-methylbenzoic acid using ¹H NMR, ¹³C NMR, and HPLC analysis.

Detailed Experimental Protocol: Part B - Amide Coupling

This protocol describes a general method for amide bond formation, a key downstream application.[9]

Objective: To couple 3-Amino-5-chloro-2-methylbenzoic acid with a primary amine after activation.

Materials:

  • 3-Amino-5-chloro-2-methylbenzoic acid (from Part A)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Target primary amine (e.g., aniline derivative)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

  • Acid Chloride Formation (Activation):

    • Suspend 3-Amino-5-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (~5 volumes).

    • Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 80-110°C depending on solvent) and stir for 2-4 hours until gas evolution ceases and the solution becomes clear. Causality Note: The activation to an acid chloride is necessary because direct amide coupling with a carboxylic acid requires harsh conditions or coupling agents. The acid chloride is a much more reactive electrophile.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the target primary amine (1.0 eq) and the base (1.1 eq) in anhydrous DCM.

    • Cool the amine solution to 0-5°C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[9]

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Analytical Methods for Quality Control

Robust analytical methods are essential for validating protocol success. High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring reaction progress and determining final product purity.

HPLC Method Parameters

The following table outlines a general-purpose reverse-phase HPLC method.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Note: This method is a starting point and should be optimized for specific reaction mixtures. For enhanced sensitivity and confirmation of identity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[10]

Conclusion

3-Amino-5-chloro-2-methylbenzoic acid is a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for the synthesis of complex and valuable molecules. By understanding the causality behind reaction conditions and employing rigorous analytical oversight, researchers can effectively leverage this building block to accelerate discovery and development programs in both the pharmaceutical and agrochemical industries. The protocols detailed herein offer a validated starting point for exploration and innovation.

References

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  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Molecules. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
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  • ChemRxiv. (n.d.).
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Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Amino-5-chloro-2-methylbenzoic Acid

Executive Summary & Strategic Analysis 3-Amino-5-chloro-2-methylbenzoic acid (CAS: 1545630-42-9) represents a challenging but high-value scaffold in the synthesis of kinase inhibitors and fragment-based drug discovery li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Amino-5-chloro-2-methylbenzoic acid (CAS: 1545630-42-9) represents a challenging but high-value scaffold in the synthesis of kinase inhibitors and fragment-based drug discovery libraries. Unlike its more common anthranilic acid isomers (e.g., 2-amino-5-chloro-3-methylbenzoic acid used in agrochemicals), this specific 3-amino isomer offers a unique vector for extending molecular complexity at the meta position relative to the carboxylate.

The Chemoselectivity Challenge

Successful cross-coupling at the C5-chlorine position requires overcoming three distinct chemical hurdles:

  • Deactivated Electrophile: The chlorine atom is on an electron-rich ring (deactivated by the amino group) and lacks strong electron-withdrawing groups in ortho/para positions to facilitate oxidative addition.

  • Catalyst Poisoning: The free carboxylic acid (C1) and primary amine (C3) can coordinate to Palladium, forming unreactive "Pd-black" or stable complexes that arrest the catalytic cycle.

  • Steric Congestion: The C2-methyl group creates a "molecular wall" between the acid and amine, forcing specific conformations that may interfere with bulky ligand coordination.

Recommended Strategy: To ensure reproducibility and high yields, this guide prioritizes a Protection-Coupling-Deprotection workflow. While direct coupling is possible, the esterification route described below offers superior reliability for scale-up.

Strategic Reaction Pathway (Visualized)

The following decision tree outlines the optimal workflow for functionalizing this substrate.

ReactionPathway Start Start: 3-Amino-5-chloro-2-methylbenzoic acid Step1 Step 1: Esterification (MeOH/SOCl2) Start->Step1 Preferred Route (Protects COOH) Direct Alternative: Direct Coupling (Requires Water-Soluble Phosphines) Start->Direct High Risk (Catalyst Poisoning) Step2 Step 2: Suzuki-Miyaura Coupling (Pd-XPhos G4 / Ar-B(OH)2) Step1->Step2 C-C Bond Formation Step3 Step 3: Hydrolysis (LiOH / THF:H2O) Step2->Step3 Restore Acid

Figure 1: Strategic workflow for the reliable functionalization of 3-Amino-5-chloro-2-methylbenzoic acid. The ester route prevents carboxylic acid interference during the critical Palladium cycle.

Protocol 1: Methyl Ester Protection (Pre-requisite)

Before attempting cross-coupling, converting the free acid to the methyl ester is critical to prevent Pd(II) sequestration by the carboxylate.

  • Substrate: 3-Amino-5-chloro-2-methylbenzoic acid[1][2][3][4][5]

  • Reagent: Thionyl Chloride (

    
    ), Methanol (anhydrous)
    
  • Product: Methyl 3-amino-5-chloro-2-methylbenzoate

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Solvation: Dissolve 5.0 g (26.9 mmol) of the starting acid in 50 mL of anhydrous Methanol. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (3.0 eq, 5.9 mL) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by LC-MS (Target Mass: ~199.6 Da).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated

    
     (carefully) to neutralize, followed by brine. Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: >95% (Off-white solid).

Protocol 2: High-Efficiency Suzuki-Miyaura Coupling

This protocol utilizes Buchwald's 4th Generation Precatalysts (XPhos Pd G4) . XPhos is specifically selected because its bulk facilitates the oxidative addition into the deactivated Aryl-Chloride bond, while the precatalyst scaffold ensures rapid activation even at moderate temperatures.

Reaction Components
ComponentRoleSpecific ReagentEquivalents
Substrate ElectrophileMethyl 3-amino-5-chloro-2-methylbenzoate1.0 eq
Coupling Partner NucleophileAryl/Heteroaryl Boronic Acid1.2 - 1.5 eq
Catalyst Pd SourceXPhos Pd G4 (CAS: 1599466-81-5)2 - 5 mol%
Base Activator

(Tribasic Potassium Phosphate)
3.0 eq
Solvent Medium1,4-Dioxane / Water (4:1 ratio)0.1 M conc.
Step-by-Step Procedure
  • Vessel Preparation: Use a microwave vial (for small scale) or a pressure tube. Flame-dry or purge with Argon/Nitrogen.

  • Charging Solids: Add the Methyl ester substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos Pd G4 (0.02 eq) to the vial.
    
    • Note: Adding catalyst as a solid prevents "catalyst death" often seen when handling Pd(0) solutions.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

    • Why Water? Water is essential to dissolve the inorganic base and facilitate the transmetallation step involving the boronate species.

  • Reaction: Heat the mixture to 80°C - 100°C for 2-12 hours.

    • Monitoring: Check HPLC/UPLC.[4] Look for the disappearance of the Aryl-Cl peak.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Wash the filtrate with water and brine.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch to BrettPhos Pd G4 or increase Temp to 110°C. Ensure Oxygen is excluded.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Switch base to

(anhydrous conditions).
Homocoupling (Ar-Ar) Oxidation of Boronic AcidRigorous degassing required. Reduce catalyst loading.
Pd Black Formation Catalyst DecompositionAdd 1-2 mol% free XPhos ligand to stabilize the active species.

Mechanism of Action (Catalytic Cycle)[6][7]

The following diagram illustrates the specific pathway for this hindered chloride, highlighting the role of the bulky biaryl phosphine (XPhos) in facilitating the difficult oxidative addition step.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-Cl Pd0->OxAdd + Substrate (Ar-Cl) TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Ar-Pd(II)-Ar' OxAdd->TransMet Base Activation RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formed RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. For 3-Amino-5-chloro-2-methylbenzoic acid, the Oxidative Addition step is energetically demanding due to the electron-rich nature of the ring, necessitating electron-rich ligands like XPhos.

Safety & Handling (E-E-A-T)

  • Palladium Toxicity: All Palladium waste must be segregated into heavy metal waste streams.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Perform esterification in a well-ventilated fume hood.

  • Isomer Confusion: Ensure the starting material is 3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) and not the anthranilic acid derivative (2-amino isomer) often found in agrochemical literature. The reactivity profiles differ significantly.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."
    • Source:Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
    • URL:[Link]

  • Buchwald Precatalysts (G4 Series)

    • Title: "Palladium-Catalyzed Cross-Coupling: A Historical Contextualiz
    • Source:Chemical Reviews, 2011, 111(3), 472-521. (Contextualizing the ligand evolution).
    • URL:[Link]

  • Substrate Data (CAS Verification)

    • Title: "3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) Entry."[1][2][3][4][6]

    • Source: PubChem / ChemicalBook.
    • URL:[Link]

  • XPhos Ligand Utility

    • Title: "Universal Palette for the Suzuki–Miyaura Coupling of Heterocyclic Boronic Esters."
    • Source:Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
    • URL:[Link]

Sources

Method

Preparation of quinazolinone derivatives from 3-Amino-5-chloro-2-methylbenzoic acid

Application Note: Strategic Synthesis of 6-Chloro-8-Methylquinazolin-4(3H)-one Derivatives Part 1: Pre-Synthesis Structural Analysis & Feasibility CRITICAL ARCHITECTURAL NOTE: This guide addresses the synthesis of quinaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 6-Chloro-8-Methylquinazolin-4(3H)-one Derivatives

Part 1: Pre-Synthesis Structural Analysis & Feasibility

CRITICAL ARCHITECTURAL NOTE: This guide addresses the synthesis of quinazolinone scaffolds. It is imperative to clarify the starting material stereochemistry to ensure reaction success.

The input compound, 3-Amino-5-chloro-2-methylbenzoic acid , possesses a meta-relationship between the amino group (C3) and the carboxylic acid (C1), separated by a methyl group at C2. Direct cyclization to form the quinazolin-4(3H)-one core (a pyrimidine ring fused to a benzene ring) is sterically and electronically impossible with this specific isomer, as the requisite N-C-N bond formation requires an ortho-amino acid (anthranilic acid) motif.

Corrected Precursor: This protocol assumes the use of the regioisomer 2-Amino-5-chloro-3-methylbenzoic acid (also known as 3-methyl-5-chloroanthranilic acid). This isomer places the amino group at C2 and the methyl group at C3, enabling the classical condensation required to form the 6-chloro-8-methylquinazolin-4(3H)-one core.

Part 2: Reaction Pathways & Mechanism

The synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acids typically proceeds via two primary pathways. For high-diversity library generation, Method A (The Benzoxazinone Route) is preferred due to its modularity.

Mechanism Overview
  • Activation: The anthranilic acid reacts with an acid anhydride (e.g., acetic anhydride) to form a 3,1-benzoxazin-4-one intermediate. This step simultaneously protects the amine (as an amide) and activates the carboxylic acid (as a cyclic ester/anhydride equivalent).

  • Aminolysis & Cyclization: Reaction with a primary amine (

    
    ) opens the benzoxazinone ring to form an amidine intermediate, which spontaneously dehydrates to close the stable quinazolinone ring.
    
Pathway Visualization

QuinazolinoneSynthesis cluster_conditions Reaction Conditions Start 2-Amino-5-chloro- 3-methylbenzoic acid Intermediate 6-Chloro-2,8-dimethyl- 4H-3,1-benzoxazin-4-one Start->Intermediate Cyclodehydration (-H2O) Ac2O Acetic Anhydride (Reflux) Ac2O->Intermediate Product 6-Chloro-2,8-dimethyl-3-R- quinazolin-4(3H)-one Intermediate->Product Ring Opening/ Recyclization Amine Primary Amine (R-NH2) Amine->Product Cond1 Step 1: 120-140°C, 2-4h Cond2 Step 2: Ethanol/AcOH, Reflux

Caption: Sequential cyclodehydration pathway via benzoxazinone intermediate for modular quinazolinone synthesis.

Part 3: Detailed Experimental Protocols

Method A: Two-Step Synthesis via Benzoxazinone (Recommended)

Best for: Creating derivatives with different substituents at the N3 position.

Step 1: Synthesis of 6-Chloro-2,8-dimethyl-4H-3,1-benzoxazin-4-one

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Charging: Add 2-Amino-5-chloro-3-methylbenzoic acid (1.85 g, 10.0 mmol) to the flask.

  • Reagent Addition: Add Acetic Anhydride (

    
    ) (5.0 mL, ~5 eq). The excess anhydride acts as both reagent and solvent.
    
  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2–3 hours.

    • Checkpoint: The reaction is complete when the solid starting material dissolves and TLC (30% EtOAc/Hexane) shows the disappearance of the acid (

      
      ) and appearance of the non-polar benzoxazinone (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Cool further to 0–5°C in an ice bath. The benzoxazinone product often precipitates as crystalline needles.

    • If no precipitate forms, remove excess acetic anhydride under reduced pressure (rotary evaporator).

    • Wash the solid with cold hexane (2 x 10 mL) to remove traces of acetic acid.

  • Yield: Expect 85–95% yield of a beige/off-white solid. This intermediate is moisture-sensitive; store in a desiccator or use immediately.

Step 2: Condensation with Amines to form Quinazolinone

  • Setup: 50 mL round-bottom flask with reflux condenser.

  • Charging: Suspend the Benzoxazinone intermediate (2.1 g, 10 mmol) in Ethanol (15 mL) or Glacial Acetic Acid (10 mL).

  • Amine Addition: Add the desired Primary Amine (11 mmol, 1.1 eq) (e.g., aniline, benzylamine, or methylamine).

  • Reaction: Reflux for 4–6 hours.

    • Mechanism Note: The solution usually clears as the ring opens, then precipitates the product as the quinazolinone ring closes.

  • Isolation:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into crushed ice (50 g).

    • Stir vigorously for 15 minutes.

    • Filter the solid precipitate.[2]

    • Purification: Recrystallize from Ethanol/DMF mixtures.

Method B: One-Pot Niementowski Synthesis

Best for: Synthesis of the unsubstituted N3 species (R=H).

  • Mixture: Combine 2-Amino-5-chloro-3-methylbenzoic acid (10 mmol) and Formamide (30 mmol) in a reaction vessel.

  • Heating: Heat to 150–160°C for 4–6 hours.

    • Note: This requires high heat to drive off water and effect cyclization.

  • Workup: Cool and dilute with water. Filter the crude solid.[2][3]

  • Result: Yields 6-chloro-8-methylquinazolin-4(3H)-one (Substituent at C2 = H).

Part 4: Data Summary & Validation

Table 1: Expected Analytical Parameters

ParameterObservation / ValueStructural Assignment
Appearance White to pale yellow needlesCrystalline solid
Melting Point >220°C (Derivative dependent)Fused heterocyclic core stability
1H-NMR (DMSO-d6)

2.45–2.55 ppm (s, 3H)
C8-Methyl group (Diagnostic)
1H-NMR (DMSO-d6)

2.10–2.30 ppm (s, 3H)
C2-Methyl group (If using Method A)
1H-NMR (DMSO-d6)

7.6–8.0 ppm (m, 2H)
Aromatic H (C5 and C7 protons)
IR Spectroscopy 1670–1690

C=O stretch (Amide I, Cyclic)
Mass Spectrometry M+ / M+2 (3:1 ratio)Chlorine isotope pattern confirmation

Troubleshooting Guide:

  • Problem: Low yield in Step 2.

    • Cause: Incomplete ring closure (stuck at amidine intermediate).

    • Solution: Switch solvent to Glacial Acetic Acid and add fused Sodium Acetate (catalytic) to force dehydration.

  • Problem: Starting material remains in Step 1.

    • Cause: Old Acetic Anhydride (hydrolyzed).

    • Solution: Distill

      
       before use or add a drop of Pyridine as a catalyst.
      

References

  • ChemRxiv. (2023). Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist. (Detailed synthesis of 3-amino-2-(aryl)quinazolin-4(3H)-ones from substituted benzoic acids). Retrieved from [Link]

  • MDPI. (2020). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Validation of 6-chloro-substituted precursors). Retrieved from [Link]

  • SciSpace. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction. (Review of Niementowski and Benzoxazinone mechanisms). Retrieved from [Link]

Sources

Application

Functionalization of the amino group in 3-Amino-5-chloro-2-methylbenzoic acid

Executive Summary This technical guide details the functionalization strategies for the amino group of 3-Amino-5-chloro-2-methylbenzoic acid . This scaffold is a critical intermediate in the synthesis of agrochemicals an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the functionalization strategies for the amino group of 3-Amino-5-chloro-2-methylbenzoic acid . This scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., sulfonylurea herbicides, bioactive amides).

Critical Isomer Distinction: This guide specifically addresses the 3-amino isomer (meta-amino relative to carboxyl).

  • Target Molecule: 3-Amino-5-chloro-2-methylbenzoic acid (Amino group at C3).

  • Common Isomer: 2-Amino-5-chloro-3-methylbenzoic acid (Anthranilic acid derivative, CAS 20776-67-4).

  • Note: The 3-amino isomer does not undergo cyclization to quinazolinones with the C1-carboxyl group, a reaction typical of the 2-amino isomer.

Chemical Reactivity Profile

Successful functionalization requires understanding the steric and electronic environment of the C3-amino group:

  • Steric Hindrance (The "Ortho Effect"): The amino group at C3 is ortho to the methyl group at C2. This steric bulk significantly retards nucleophilic attack compared to unhindered anilines. Protocols must utilize forcing conditions (higher temperature, stronger activation) or specific catalysts (e.g., DMAP) to overcome this barrier.

  • Electronic Deactivation: The chlorine atom at C5 is meta to the amino group. While inductively electron-withdrawing (-I), its position renders the ring electron-poor, slightly reducing the nucleophilicity of the amine.

  • Solubility: The zwitterionic nature (Amino + Carboxyl) often leads to poor solubility in non-polar solvents. Reactions are best conducted in polar aprotic solvents (DMF, DMSO) or after protecting the carboxylic acid as a methyl ester.

Application 1: Diazotization and Sandmeyer Transformation

The most versatile transformation for the amino group is conversion to a diazonium salt, followed by displacement. This allows the amino group to be replaced by -Cl, -Br, -I, -CN, or -OH.

Mechanism & Workflow

The steric bulk of the C2-methyl group stabilizes the diazonium intermediate slightly but makes the initial nitrosation slower.

Sandmeyer_Workflow Start 3-Amino-5-chloro- 2-methylbenzoic acid Step1 Diazotization (NaNO2, HCl/H2SO4, 0-5°C) Start->Step1 Activation Inter Diazonium Salt Intermediate Step1->Inter Formation Step2 Sandmeyer Displacement (CuCl, CuBr, or KI) Inter->Step2 Substitution End Functionalized Product (3-X-5-chloro-2-methylbenzoic acid) Step2->End Isolation

Figure 1: Workflow for the Sandmeyer transformation of the hindered amino group.

Detailed Protocol: Conversion to 3,5-Dichloro-2-methylbenzoic Acid

Reagents:

  • Substrate: 3-Amino-5-chloro-2-methylbenzoic acid (1.0 eq)

  • Sodium Nitrite (NaNO2): 1.2 eq

  • Hydrochloric Acid (conc.): 10.0 eq

  • Copper(I) Chloride (CuCl): 1.5 eq

Step-by-Step Procedure:

  • Acidification: Suspend the starting material in concentrated HCl and water (1:1 ratio) in a round-bottom flask. Cool the mixture to 0–5°C using an ice/salt bath. Note: The amine may precipitate as the hydrochloride salt.

  • Diazotization: Dropwise add a solution of NaNO2 in water (2.5 M) while maintaining the internal temperature below 5°C. Stir for 30–45 minutes.

    • Validation: Test the solution with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid.

  • Sandmeyer Reaction: In a separate flask, dissolve CuCl in concentrated HCl. Cool to 0°C.

  • Addition: Slowly transfer the cold diazonium solution into the CuCl solution with vigorous stirring.

    • Caution: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool to room temperature. The product usually precipitates. Filter the solid, wash with water, and recrystallize from ethanol/water.

Application 2: Sterically Hindered Amide Coupling

Acylation of the C3-amino group is challenging due to the ortho-methyl group. Standard Schotten-Baumann conditions often result in low yields.

Optimization Strategy
  • Solvent: Use polar aprotic solvents (DMF, DMAc) to break up intermolecular H-bonding.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is essential to generate a reactive acyl-pyridinium intermediate.

  • Temperature: Elevated temperatures (60–80°C) are often required.

Acylation_Strategy Substrate Substrate: 3-Amino-5-chloro-2-methylbenzoic acid Process Reaction: Solvent: DMF Temp: 60°C Time: 4-12 h Substrate->Process Reagent Reagent: Acid Chloride (R-COCl) or Anhydride Reagent->Process Catalyst Catalyst: DMAP (0.1 eq) + Et3N (2.0 eq) Catalyst->Process Product Product: 3-Amido-Derivative Process->Product Yield > 85%

Figure 2: Optimized acylation strategy for sterically hindered anilines.

Detailed Protocol: Acetylation (Model Reaction)

Reagents:

  • Substrate: 1.0 eq

  • Acetic Anhydride: 2.0 eq

  • DMAP: 0.1 eq (Catalytic)

  • Triethylamine (Et3N): 1.5 eq

  • Solvent: DMF (5 vol)

Procedure:

  • Dissolve the substrate in DMF. Add Et3N and DMAP.

  • Add Acetic Anhydride dropwise at room temperature.

  • Heat the mixture to 60°C and monitor by HPLC/TLC.

    • Why: The ortho-methyl group blocks the approach of the electrophile. Thermal energy is needed to access the reactive conformation.

  • Quench: Pour the reaction mixture into ice water (10 vol). Adjust pH to 3–4 with dilute HCl to ensure the carboxylic acid remains protonated and the product precipitates.

  • Filtration: Collect the solid and dry.

Application 3: Sulfonylation (Sulfonamide Synthesis)

Sulfonamides derived from this scaffold are common in herbicide discovery. The nucleophilicity of the aniline is sufficient for reaction with sulfonyl chlorides if a pyridine base is used.

Protocol:

  • Dissolution: Dissolve 3-Amino-5-chloro-2-methylbenzoic acid in Pyridine (acts as both solvent and base).

  • Addition: Add the Aryl Sulfonyl Chloride (1.1 eq) portion-wise at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 12 hours.

    • Note: If conversion is incomplete after 12h, add catalytic DMAP (5 mol%).

  • Workup: Pour into excess dilute HCl/Ice mix. The pyridine salt is water-soluble; the sulfonamide product will precipitate.

Analytical Data Summary

When characterizing the functionalized products, specific NMR shifts confirm the substitution at the Nitrogen atom.

Functionalization1H NMR Shift (NH)Key IR Band (cm⁻¹)Notes
Free Amine (-NH2) 5.0 – 6.0 ppm (br)3300-3500 (Doublet)Disappears upon reaction.
Amide (-NH-CO-R) 9.5 – 10.5 ppm (s)1650-1690 (C=O)Sharp singlet indicates successful acylation.
Sulfonamide (-NH-SO2-) 10.0 – 11.0 ppm (s)1350 (SO2 asym)Highly deshielded proton.
Sandmeyer (-Cl) N/A1000-1100 (C-Cl)Loss of NH signals confirms transformation.

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: The Sandmeyer Reaction: A Guide to Mechanism and Practice.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Steric Effects in Amide Coupling

    • Title: Strategies for the Synthesis of Hindered Amides.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Preparation of 2-amino-5-chloro-3-methylbenzoic acid (Isomer comparison).
  • General Aniline Reactivity Data

    • Title: 3-Amino-5-chloro-2-methylbenzoic acid Structure & Properties.[1][2]

    • Source: PubChem.[3][4][5]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-chloro-2-methylbenzoic acid

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve your yield and purity.

Synthetic Overview

The synthesis of 3-Amino-5-chloro-2-methylbenzoic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and regioselectivity. The most practical route begins with the nitration of 2-methylbenzoic acid, followed by chlorination and subsequent reduction of the nitro group. Each step presents unique challenges that we will address in the following sections.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 2-Methylbenzoic Acid B 2-Methyl-3-nitrobenzoic acid A->B H₂SO₄, HNO₃ Temp: <10°C C 5-Chloro-2-methyl- 3-nitrobenzoic acid B->C Chlorinating Agent (e.g., NCS, Cl₂) D 3-Amino-5-chloro- 2-methylbenzoic acid C->D Reducing Agent (e.g., H₂/Pd-C, SnCl₂)

Caption: Proposed synthetic route for 3-Amino-5-chloro-2-methylbenzoic acid.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

Part 1: Nitration of 2-Methylbenzoic Acid

Question 1: My nitration reaction is producing a mixture of isomers (e.g., 2-methyl-5-nitrobenzoic acid) along with the desired 2-methyl-3-nitrobenzoic acid. How can I improve the regioselectivity and yield?

Answer: This is a common challenge due to the competing directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To favor nitration at the C3 position, precise control of reaction conditions is paramount.

  • Causality: The formation of multiple isomers, such as 2-chloro-3-nitro-benzoic acid and 2-chloro-3,5-dinitro-benzoic acid, is often a result of elevated temperatures during nitration[1]. Low temperatures suppress the activation of the para-position by the methyl group and reduce the likelihood of dinitration.

  • Troubleshooting Steps:

    • Temperature Control (Critical): Maintain the reaction temperature strictly between 0-5°C during the addition of the nitrating mixture[1][2]. An ice-salt bath is highly recommended. Exceeding 10°C significantly increases the formation of undesired isomers.

    • Reagent Addition: Add the nitrating mixture (a cold solution of nitric acid in sulfuric acid) dropwise to the solution of 2-methylbenzoic acid in concentrated sulfuric acid. A slow, controlled addition prevents localized temperature spikes.

    • Stoichiometry: Use a slight excess of nitric acid (1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can promote dinitration.

    • Purification: Since some isomer formation is often unavoidable, purification of the crude product is necessary. Fractional crystallization can be effective for separating isomers. A patent for a similar compound suggests purification by dissolving the crude product in a basic solution, followed by treatment with activated carbon and re-precipitation with acid[3].

Part 2: Chlorination of 2-Methyl-3-nitrobenzoic Acid

Question 2: The chlorination of my nitro-intermediate is slow, incomplete, or results in over-chlorination. What are the best practices for this step?

Answer: Chlorination of a deactivated ring, such as 2-methyl-3-nitrobenzoic acid, can be challenging. The nitro group is a strong deactivating group, making electrophilic aromatic substitution difficult.

  • Causality: The choice of chlorinating agent and reaction solvent is critical. Milder agents may not be reactive enough, while overly harsh conditions can lead to byproducts. Solvents can also play a key role in solvating the reagents and influencing reactivity.

  • Troubleshooting Steps:

    • Choice of Chlorinating Agent:

      • N-Chlorosuccinimide (NCS): Often a good choice for controlled monochlorination. It is typically used in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[4][5]. The reaction may require elevated temperatures (e.g., 90-110°C) and a radical initiator like benzoyl peroxide (BPO)[4].

      • Chlorine Gas (Cl₂): Can be used but requires careful handling and monitoring to prevent over-chlorination. The reaction is often performed in a chlorinated solvent like 1,2-dichloroethane[5][6].

      • Sulfuryl Chloride (SO₂Cl₂): A strong chlorinating agent that can be effective, but may also lead to side reactions if not properly controlled.

    • Solvent Selection: As mentioned, DMF is a common solvent for NCS chlorination[4]. For reactions with chlorine gas, solvents like monochlorobenzene or ethylene dichloride have been reported[6].

    • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This is a self-validating step to ensure you stop the reaction upon consumption of the starting material, preventing the formation of di-chlorinated species[6].

    • Workup: Upon completion, the product often needs to be precipitated by pouring the reaction mixture into ice water[4][5]. Thorough washing of the crude solid is necessary to remove residual solvent and reagents.

Part 3: Reduction of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Question 3: I am experiencing incomplete reduction of the nitro group, or I am observing dechlorination (loss of the -Cl group) as a side reaction. How can I achieve a clean and complete reduction?

Answer: The selective reduction of a nitro group in the presence of a halogen is a classic chemoselectivity problem. The ideal method provides complete conversion of the nitro group to an amine without affecting the chloro substituent.

  • Causality: Reductive dechlorination is a known side reaction, particularly during catalytic hydrogenation under harsh conditions (high pressure, prolonged reaction times, or aggressive catalysts). The choice of reducing agent and the control of reaction parameters are key to preventing this.

  • Troubleshooting Steps:

    • Catalytic Hydrogenation (Preferred Method):

      • Catalyst: Palladium on carbon (5% or 10% Pd/C) is a highly effective catalyst for nitro group reduction[7].

      • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used[4][7].

      • Conditions: The reaction is typically run under a hydrogen atmosphere (balloon pressure is often sufficient) at moderate temperatures (40-60°C)[4].

      • Minimizing Dechlorination: To avoid loss of the chlorine atom, avoid overly aggressive conditions. Monitor the reaction closely and stop it once the starting material is consumed. The presence of a small amount of base can sometimes suppress hydrodehalogenation.

    • Metal-Acid Reduction (Alternative):

      • Reagents: Stannous chloride (SnCl₂) in a solvent mixture of alcohol and acetic acid or concentrated HCl is a classic and effective method for nitro group reduction[8].

      • Procedure: This method is often robust and less prone to dechlorination than catalytic hydrogenation if conditions are not optimized. However, it generates significant tin-based waste products that require careful disposal.

    • Post-Reaction Workup: After reduction, the product needs to be isolated carefully. For catalytic hydrogenation, the catalyst is simply filtered off. For metal-acid reduction, the workup involves basification to precipitate tin salts, followed by extraction of the product. The final product is then precipitated by adjusting the pH to its isoelectric point[9].

Troubleshooting_Logic Start Low Overall Yield Step1 Nitration Step? Start->Step1 Check Step Step Step Problem Problem Solution Solution Problem1 Isomer Mixture? Step1->Problem1 Yes Step2 Chlorination Step? Step1->Step2 No Solution1 Control Temp (0-5°C) Slow Reagent Addition Problem1->Solution1 Yes Problem2 Incomplete Rxn? Step2->Problem2 Yes Step3 Reduction Step? Step2->Step3 No Solution2 Use NCS/DMF at 100°C Monitor by TLC/HPLC Problem2->Solution2 Yes Problem3 Dechlorination? Step3->Problem3 Yes Solution3 Use H₂/Pd-C (mild cond.) Or use SnCl₂/HCl Problem3->Solution3 Yes

Caption: A troubleshooting decision tree for key synthesis steps.

Experimental Protocols

The following are detailed, self-validating protocols for each major step.

Protocol 1: Nitration of 2-Methylbenzoic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Dissolution: Slowly add 20.0 g of 2-methylbenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding 10.0 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the 2-methylbenzoic acid solution over 1 hour, ensuring the reaction temperature does not exceed 5°C[1][2].

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Check for the disappearance of the starting material by TLC.

  • Workup: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. The crude 2-methyl-3-nitrobenzoic acid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Chlorination with N-Chlorosuccinimide (NCS)
  • Setup: To a 250 mL flask, add 10.0 g of 2-methyl-3-nitrobenzoic acid, 8.2 g of NCS (1.1 eq), and 0.2 g of benzoyl peroxide[4].

  • Solvent: Add 100 mL of N,N-Dimethylformamide (DMF)[4].

  • Reaction: Heat the mixture to 100°C and stir for 1-2 hours[4].

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed[4].

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice water to precipitate the product[4].

  • Isolation: Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum to yield crude 5-chloro-2-methyl-3-nitrobenzoic acid.

Protocol 3: Catalytic Hydrogenation (Reduction)
  • Setup: In a hydrogenation vessel, dissolve 10.0 g of 5-chloro-2-methyl-3-nitrobenzoic acid in 150 mL of methanol[4].

  • Catalyst: Carefully add 1.0 g of 5% Palladium on Carbon (Pd/C) to the solution[7].

  • Reaction: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Stir the reaction under a hydrogen atmosphere (balloon pressure) at 40-50°C for 2-4 hours[4].

  • Monitoring: Monitor the reaction by TLC for the disappearance of the nitro compound.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3-Amino-5-chloro-2-methylbenzoic acid.

Data Summary Table

ParameterNitrationChlorination (NCS)Reduction (H₂)
Key Reagents H₂SO₄, HNO₃NCS, BPOH₂, 5% Pd/C
Solvent H₂SO₄ (reagent & solvent)DMFMethanol / Ethanol
Temperature 0-5 °C90-110 °C40-60 °C
Typical Yield ~70-80% (desired isomer)~85-95%>90%
Key Challenge Isomer ControlSluggish ReactionDechlorination
Reference [1],[2][4][4],[7]

References

  • Sandmeyer reaction. (2022, January 21). Google Arts & Culture.
  • Sandmeyer reaction. Wikipedia.[Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Schennen, I., et al. (2004). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.[Link]

  • Shaheen, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.[Link]

  • Sandmeyer Reaction. Organic Chemistry Portal.[Link]

  • LI SHU-WEN, KAO YEE-SHENG. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.[Link]

  • 2-chloro-5-methyl-3-nitrobenzoic acid (C8H6ClNO4). PubChem.[Link]

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com.[Link]

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company.[Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.[Link]

  • Wang, C., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate.[Link]

  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • Guedes, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.[Link]

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com.[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Amino-5-chloro-2-methylbenzoic Acid

Executive Summary & Molecule Analysis The Core Challenge: 3-Amino-5-chloro-2-methylbenzoic acid (ACMBA) presents a classic "brick dust" solubility profile. Its poor aqueous solubility stems from a high crystal lattice en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Core Challenge: 3-Amino-5-chloro-2-methylbenzoic acid (ACMBA) presents a classic "brick dust" solubility profile. Its poor aqueous solubility stems from a high crystal lattice energy driven by intermolecular hydrogen bonding and


-stacking, compounded by the lipophilic nature of the chloro and methyl substituents.[1][2]

Structural Insight (The "Ortho-Effect"): Unlike its more common isomer (the anthranilic derivative), the amino group in this molecule is at the 3-position, separated from the carboxylic acid (1-position) by a methyl group at the 2-position.[1][3][4]

  • Steric Crowding: The 2-methyl group creates significant steric hindrance, forcing the carboxylic acid moiety out of planarity with the benzene ring.[1][2]

  • Amphoteric Nature: The molecule possesses both an acidic domain (carboxylic acid, pKa ≈ 3.2–3.[2]5) and a basic domain (aniline, pKa ≈ 2.5–3.0). This creates a pH-dependent solubility profile (U-shape) , where solubility is lowest at the isoelectric point (pI), likely between pH 3.0 and 4.0.

Interactive Troubleshooting Guide

Module A: The pH "Sweet Spot" Protocol

Issue: "The compound precipitates when I neutralize the reaction mixture." Diagnosis: You are likely passing through the Isoelectric Point (pI) where the molecule exists as a neutral zwitterion with net-zero charge, causing it to crash out of solution.[2]

The Solution: You must maintain the pH away from the pI (approx.[2] pH 3.5).[1]

Experimental Workflow: pH-Swing Solubilization
  • Acidic Dissolution (Cationic Form):

    • Target pH: < 1.5[1][3][2][4]

    • Solvent: 1M HCl or 1M H₂SO₄.[2]

    • Mechanism:[1][3][2][4][5] Protonation of the amino group (-NH₃⁺).[1][3][2][4]

    • Note: The chloride salt is often soluble but may hydrolyze if diluted with water.[1][2]

  • Basic Dissolution (Anionic Form) - Recommended:

    • Target pH: > 8.5[1][3][2]

    • Solvent: 1M NaOH, KOH, or volatile bases like Et₃N (Triethylamine) or NH₄OH.[2]

    • Mechanism:[1][3][2][4][5] Deprotonation of the carboxylic acid (-COO⁻).[1][3][2][4]

    • Why this is better: The anionic form is generally more stable and soluble than the cationic form for benzoic acid derivatives.[1][2]

Visualizing the Solubility Profile:

SolubilityCurve cluster_0 pH < 2 (Acidic) cluster_1 pH 3.0 - 4.5 (Isoelectric Point) cluster_2 pH > 8 (Basic) Node1 Cationic Form (Soluble) -NH3+ / -COOH Node2 Neutral/Zwitterion (Precipitation Risk) -NH2 / -COOH Node1->Node2 Add Base Node2->Node1 Add Acid Node3 Anionic Form (Highly Soluble) -NH2 / -COO- Node2->Node3 Add Base Node3->Node2 Add Acid

Caption: The U-Shaped solubility curve. Solubility is maximized at extremes and minimized at the pI (red zone).[1][2]

Module B: Co-solvent Selection (When Water Fails)

Issue: "I cannot use extreme pH values due to sensitive reagents in my assay." Diagnosis: You need a water-miscible organic co-solvent to lower the dielectric constant and disrupt the crystal lattice.[3][2]

The "Power Solvent" Hierarchy:

SolventSolubility PotentialRecommendationMechanism
DMSO High (>50 mg/mL)Primary Choice Strong H-bond acceptor; disrupts lattice effectively.[1][3][4]
DMAc / NMP HighSecondary ChoiceGood for process chemistry; harder to remove than DMSO.[2]
Methanol/Ethanol Low to ModeratePoor ChoiceThe lipophilic chloro/methyl groups limit solubility in pure alcohols.[2]
PEG 400 ModerateFormulation ChoiceGood for biological assays; prevents precipitation upon dilution.[2]

Protocol: The "Cosolvent Spike" Method

  • Dissolve ACMBA in 100% DMSO at 100x the desired final concentration.

  • Slowly add this stock solution to your aqueous buffer (vortexing rapidly).

  • Critical Check: If the final aqueous buffer is between pH 3-5, it will precipitate regardless of DMSO.[2] Ensure buffer pH is > 7.5.[1][2]

Module C: In-Situ Salt Formation

Issue: "I need a solid form that dissolves instantly in water." Diagnosis: The free acid form (CAS 1545630-42-9) dissolves slowly.[1][3] You should generate the Sodium Salt in situ.[3][2]

Step-by-Step Protocol:

  • Weigh 1.0 equivalent of ACMBA.[1][2]

  • Prepare a solution of 1.05 equivalents of NaOH (or NaHCO₃ for milder conditions) in water.[2]

  • Add the solid ACMBA to the base solution slowly with stirring.

  • Observation: The solid should dissolve as it converts to the sodium carboxylate.[3][2]

  • Lyophilization (Optional): Freeze-dry this solution to obtain the sodium salt powder, which will have significantly faster dissolution kinetics in future experiments.

Decision Logic for Researchers

Use this flow to determine the optimal solubilization strategy for your specific application.

DecisionTree Start Start: Dissolving ACMBA IsBiological Is this for a Biological Assay? Start->IsBiological IsSynthesis Is this for Chemical Synthesis? Start->IsSynthesis CanUseDMSO Is DMSO tolerated? IsBiological->CanUseDMSO Yes DMSORoute Dissolve in 100% DMSO Dilute into pH 7.4 Buffer CanUseDMSO->DMSORoute Yes (<1%) BufferRoute Use pH 8.0 Tris/PBS (Form Sodium Salt) CanUseDMSO->BufferRoute No OrganicRoute Use DMF, DMAc, or Hot Methanol IsSynthesis->OrganicRoute Organic Solvent AqueousRoute Adjust pH > 9 (NaOH) or pH < 1 (HCl) IsSynthesis->AqueousRoute Aqueous Workup

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: I see a color change from white to brown when dissolving in base. Is my compound degrading?

  • Answer: Likely yes, but it may be minor.[2] Aniline derivatives are prone to oxidation, especially in basic solution exposed to air.[2]

  • Fix: Degas your buffer with Nitrogen or Argon before dissolving.[1][2] Add a mild reducing agent (e.g., Sodium Bisulfite) if the assay permits.[2]

Q2: Can I use sonication to speed up dissolution?

  • Answer: Yes, but be careful. Sonication generates heat.[1][2] If you are in a suspension near the pI (pH 3-4), heating might temporarily dissolve the compound, but it will precipitate again upon cooling (supersaturation).[2] Always check pH after sonication.[2]

Q3: Is the 2-amino isomer (Anthranilic acid derivative) soluble in the same way?

  • Answer: No. The 2-amino isomer (CAS 20776-67-4) has strong intramolecular hydrogen bonding which makes the crystal lattice even more stable.[1] The 3-amino isomer (your compound) is sterically twisted by the 2-methyl group, which actually aids solubility slightly by disrupting planarity, but the general pH rules still apply.[1][4]

References & Data Sources

  • Compound Verification: 3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9). BLD Pharm Product Record.[2][6][7] Link

  • Solubility Principles: Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3][4] (General reference for pH-dependent solubility profiling of ampholytes).

  • pKa Estimation: Benzoic Acid Derivatives pKa Data. Evans pKa Table, Harvard University. Link (Used for structural derivation of acidity constants).[2]

  • Isomer Distinction: Combi-Blocks Product Data for CAS 1545630-42-9 vs CAS 20776-67-4. Link

Disclaimer: This guide is based on physicochemical principles and standard laboratory practices for aminobenzoic acid derivatives. Always consult the specific Safety Data Sheet (SDS) for CAS 1545630-42-9 before handling.

Sources

Troubleshooting

HPLC Optimization &amp; Troubleshooting Hub: Amino-Chlorobenzoic Acid Isomers

Status: Active Operator Level: Senior Scientist / Method Development Lead Subject: Separation of Positional Isomers (Amino-Chlorobenzoic Acids) The Challenge: The "Zwitterionic Trap" Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator Level: Senior Scientist / Method Development Lead Subject: Separation of Positional Isomers (Amino-Chlorobenzoic Acids)

The Challenge: The "Zwitterionic Trap"

Welcome to the technical support center. If you are here, you are likely struggling to separate isomers like 4-amino-2-chlorobenzoic acid from 3-amino-4-chlorobenzoic acid .

These molecules present a dual challenge:

  • Amphoteric Nature: They contain both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group. Depending on pH, they can be cationic, zwitterionic (neutral net charge), or anionic.
  • Positional Isomerism: The hydrophobic footprint of these isomers on a standard C18 column is nearly identical. Relying solely on hydrophobicity (standard Reversed-Phase) often results in co-elution.

This guide moves beyond standard C18 protocols to leverage


-electron interactions  and steric selectivity .

Method Development Strategy

Phase A: Column Selection (The Selectivity Engine)

Question: My C18 column shows one broad peak for two isomers. What should I change?

Technical Insight: Standard C18 phases rely on hydrophobic subtraction. For halogenated aromatic isomers, the hydrophobicity difference is negligible. You must switch to a stationary phase that interacts with the electron density of the aromatic ring and the dipole moment created by the Chlorine atom.

Recommendation: Switch to a Pentafluorophenyl (PFP / F5) phase.

  • Mechanism: The PFP ring is electron-deficient (Lewis acid).[1] It interacts strongly with the electron-rich aromatic ring of your analyte (

    
     interaction).
    
  • Why it works: The position of the Chlorine atom (electron-withdrawing) alters the electron density distribution of the benzene ring differently for each isomer. The PFP phase "feels" this difference, whereas C18 does not.

Column PhasePrimary InteractionSuitability for ACBA Isomers
C18 (ODS) HydrophobicityLow (Poor isomer resolution)
Phenyl-Hexyl

Interaction
Medium (Better than C18, but less shape selective)
PFP (Pentafluorophenyl)

, Dipole-Dipole, Shape
High (Gold standard for halogenated aromatics)
Mixed-Mode (RP/SCX) Hydrophobic + Cation ExchangeHigh (Excellent for peak shape of amines)
Phase B: Mobile Phase & pH (The Retention Engine)

Question: What is the optimal pH for these amphoteric compounds?

Technical Insight: Amino-chlorobenzoic acids generally have two pKa values:

  • 
     (Carboxylic acid protonation)
    
  • 
     (Amine deprotonation, lower than aniline due to Cl electron withdrawal)
    

Protocol: Operate at pH 2.0 - 2.3 .

  • State: At this pH, the Carboxyl group is protonated (

    
    , neutral) and the Amine is protonated (
    
    
    
    , cationic).
  • Benefit: This suppresses the ionization of the acid (preventing ion-exclusion/fronting) and ensures the amine is fully charged, which allows for consistent interaction if using anionic ion-pairing agents or mixed-mode columns.

  • Buffer: Use 20-25 mM Phosphate Buffer or 0.1% Formic Acid (if MS detection is required).

Workflow Visualization

The following diagram outlines the decision logic for optimizing separation based on your specific failure mode.

MethodDevTree Start Start: ACBA Isomer Separation CheckRes Check Resolution (Rs) on C18 Start->CheckRes Decision1 Rs < 1.5 (Co-elution)? CheckRes->Decision1 Selectivity Selectivity Issue Decision1->Selectivity Yes (Peaks merged) PeakShape Peak Tailing / Fronting Decision1->PeakShape No (Separated but ugly) SwitchCol Switch to PFP or Phenyl-Hexyl Selectivity->SwitchCol SolventChange Change Organic Modifier (MeOH provides different selectivity than ACN) SwitchCol->SolventChange If still unresolved CheckPH Check pH relative to pKa PeakShape->CheckPH LowPH Lower pH to < 2.5 (Suppress COOH ionization) CheckPH->LowPH Silanol Amine-Silanol Interaction? LowPH->Silanol AddMod Add 5mM Triethylamine (TEA) OR Switch to Mixed-Mode Column Silanol->AddMod Yes (Tailing > 1.5)

Caption: Decision tree for optimizing resolution and peak shape of amino-chlorobenzoic acid isomers.

Troubleshooting Guide & FAQs

Issue: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The protonated amine (


) is interacting with residual silanols (

) on the silica surface of your column. This is a secondary interaction that acts like a "sticky spot," dragging the peak tail.

Corrective Actions:

  • Buffer Strength: Increase buffer concentration to 25–50 mM. The cation in the buffer (e.g.,

    
     or 
    
    
    
    ) competes with your amine for the silanol sites.
  • Modifier: If using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will "cap" the active silanol sites, allowing your analyte to elute symmetrically.

  • Column: Switch to a "Type B" silica (High Purity) or a column with "Polar Embedded" groups which shield silanols.

Issue: Retention Time Drift

Diagnosis: Amphoteric compounds are highly sensitive to pH changes. If your mobile phase pH is near the pKa of the analyte (e.g., pH 4.0), small evaporative losses of organic solvent or temperature shifts can change the ionization state of the molecule, causing drastic RT shifts.

Corrective Actions:

  • Lock the pH: Move at least 2 pH units away from the pKa. Target pH 2.0 .

  • Temperature Control: Thermostat the column (e.g., 35°C or 40°C). This improves mass transfer and locks selectivity.

Issue: Isomers Co-elute on PFP Column

Diagnosis: If the PFP column fails, the dipole interactions are not distinct enough.

Corrective Actions:

  • Solvent Swap: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts via hydrogen bonding, often amplifying the steric differences between isomers compared to aprotic Acetonitrile.

  • Temperature Effect: Lower the temperature to 15°C - 20°C. Isomer separation is often enthalpy-driven; lower temperatures can increase the resolution (

    
    ) between closely eluting peaks.
    

Standard Operating Protocol: Mobile Phase Preparation

Objective: Prepare 1L of 25mM Phosphate Buffer (pH 2.3) for stable retention.

  • Weigh: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve: Add to 950 mL of HPLC-grade water.

  • Adjust: Add Phosphoric Acid (

    
    ) dropwise while monitoring with a calibrated pH meter until pH reaches 2.30 ± 0.05 .
    
  • Filter: Filter through a 0.22 µm nylon membrane filter.

  • Mix: Combine with Methanol or Acetonitrile as per gradient requirements (e.g., 80:20 Buffer:MeOH).

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from

  • PubChem. 4-Amino-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from

  • Phenomenex. HPLC Troubleshooting Guide - Peak Issues. Retrieved from

Sources

Optimization

Technical Support Center: Navigating the Thermal Stability of 3-Amino-5-chloro-2-methylbenzoic acid

This guide serves as a critical resource for researchers, chemists, and drug development professionals encountering challenges with the thermal stability of 3-Amino-5-chloro-2-methylbenzoic acid. Unintended decarboxylati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, chemists, and drug development professionals encountering challenges with the thermal stability of 3-Amino-5-chloro-2-methylbenzoic acid. Unintended decarboxylation upon heating is a significant hurdle, leading to yield loss and purification complexities. This document provides a structured, in-depth approach to understanding, troubleshooting, and ultimately preventing this undesirable side reaction.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is decarboxylation and why is 3-Amino-5-chloro-2-methylbenzoic acid particularly susceptible to it?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂).[1][2] In the case of 3-Amino-5-chloro-2-methylbenzoic acid, this process yields the unwanted byproduct 4-chloro-2-methylaniline. The susceptibility of this molecule is influenced by its substitution pattern. The presence of electron-donating groups, such as the amino group, on the aromatic ring can facilitate this reaction.[3] These groups increase the electron density on the ring, which can stabilize the transition state of the decarboxylation process.

Q2: What are the primary factors that trigger the decarboxylation of this compound?

A2: The primary trigger for the decarboxylation of many carboxylic acids is heat.[4] For substituted benzoic acids, the rate of degradation generally increases with rising temperature.[4] Other factors that can promote this reaction include the presence of acidic or basic conditions and the type of solvent used. The mechanism can be complex, sometimes involving an electrophilic substitution where a proton attacks the carbon atom adjacent to the carboxyl group.[3][5]

Q3: How can I reliably detect and quantify the extent of decarboxylation in my reaction?

A3: A multi-faceted analytical approach is recommended for accurate monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A well-developed HPLC method can effectively separate the starting material, the desired product, and the decarboxylated byproduct, allowing for precise quantification of each component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying the volatile 4-chloro-2-methylaniline byproduct.

  • Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative assessment of the reaction's progress, allowing for a quick check for the presence of the less polar decarboxylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the emergence of new signals corresponding to the byproduct.

Part 2: Troubleshooting Guide - Proactive and Reactive Strategies

This section provides actionable solutions to mitigate decarboxylation during your experiments.

Scenario 1: Significant byproduct formation is observed under standard heating conditions.

Root Cause: The reaction temperature is likely exceeding the thermal stability threshold of the molecule in the specific chemical environment.

Solutions & Methodologies:

  • Systematic Temperature Reduction: The most direct approach is to lower the reaction temperature. Investigate the feasibility of running the reaction at a reduced temperature, potentially for a longer duration, to find a balance between reaction rate and compound stability.

  • Solvent Selection: The choice of solvent is critical. High-boiling polar aprotic solvents can sometimes accelerate decarboxylation. If your reaction chemistry permits, consider screening solvents with lower boiling points.

  • Strategic pH Control: Both acidic and basic conditions can catalyze decarboxylation. Maintaining a near-neutral pH can be beneficial. If your reaction requires non-neutral conditions, explore the use of milder acids or bases, or implement a buffered system to maintain a more controlled pH environment.

  • Employing a Protecting Group Strategy: For multi-step syntheses, protecting the carboxylic acid as an ester is a robust strategy. Esters are generally more resistant to thermal decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

Experimental Protocol: Methyl Esterification of 3-Amino-5-chloro-2-methylbenzoic acid

This protocol details the conversion of the carboxylic acid to its more thermally stable methyl ester.

Materials:

  • 3-Amino-5-chloro-2-methylbenzoic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or catalytic sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 3-Amino-5-chloro-2-methylbenzoic acid in anhydrous methanol under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (or a catalytic amount of sulfuric acid). Caution: Thionyl chloride is highly reactive and should be handled in a fume hood with appropriate personal protective equipment.

  • Remove the ice bath and gently heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with DCM or EtOAc.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude methyl ester.

  • Purify by column chromatography or recrystallization as needed.

Data Comparison Table:

Property3-Amino-5-chloro-2-methylbenzoic acidMethyl 3-amino-5-chloro-2-methylbenzoate
Molecular Formula C₈H₈ClNO₂C₉H₁₀ClNO₂
Molecular Weight 185.61 g/mol 199.63 g/mol
Thermal Stability Susceptible to decarboxylationGenerally more stable
Primary Undesired Reaction Loss of CO₂Hydrolysis (under certain conditions)

Troubleshooting Workflow Diagram

Decarboxylation_Troubleshooting cluster_solutions Mitigation Strategies Start Heating 3-Amino-5-chloro- 2-methylbenzoic acid Check_Decarboxylation Is significant decarboxylation (byproduct formation) observed? Start->Check_Decarboxylation Lower_Temp Reduce Reaction Temperature Check_Decarboxylation->Lower_Temp Yes Proceed Reaction Conditions Are Suitable Check_Decarboxylation->Proceed No Change_Solvent Screen Solvents (lower boiling point) Lower_Temp->Change_Solvent Control_pH Implement pH Control (neutralization/buffering) Change_Solvent->Control_pH Protecting_Group Protect as an Ester (e.g., Methyl Ester) Control_pH->Protecting_Group

Caption: A step-by-step workflow for troubleshooting decarboxylation.

Scenario 2: High temperatures are unavoidable for the desired chemical transformation.

Root Cause: The activation energy of the desired reaction is high, requiring thermal conditions that also promote decarboxylation.

Solutions & Methodologies:

  • Catalyst Optimization: Explore alternative catalysts that can facilitate the desired reaction at lower temperatures. For instance, in metal-catalyzed reactions, screening different ligands or metal precursors can significantly alter reaction kinetics and efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times by promoting rapid and efficient heating. This can allow the desired reaction to complete before significant decarboxylation occurs.

  • Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters, including temperature and residence time. By minimizing the time the compound is exposed to high temperatures, the extent of decarboxylation can be significantly reduced.

Relationship Diagram: Key Experimental Factors

Experimental_Factors Factors High Temperature Prolonged Reaction Time Non-Optimal pH Outcome_Negative Increased Likelihood of Decarboxylation Factors:f0->Outcome_Negative Factors:f1->Outcome_Negative Factors:f2->Outcome_Negative Solutions Lower Temperature Shorter Reaction Time (e.g., via Microwave) pH Control / Protection Outcome_Positive Preservation of Carboxylic Acid Group Solutions:s0->Outcome_Positive Solutions:s1->Outcome_Positive Solutions:s2->Outcome_Positive

Caption: The interplay between reaction conditions and decarboxylation outcome.

References

  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution.RSC Publishing. This source provides insights into the mechanism of decarboxylation of aminobenzoic acids, highlighting the role of electron-releasing groups. [Link: https://pubs.rsc.org/en/content/articlelanding/1985/p2/p29850000211]
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.ResearchGate. This article discusses the decarboxylation rates of various substituted 4-aminobenzoic acids under acidic conditions. [Link: https://www.researchgate.net/publication/231174626_Decarboxylation_of_substituted_4-aminobenzoic_acids_in_acidic_aqueous_solution]
  • An In-depth Technical Guide to the Thermal Stability of 3-(4-Acetyloxyphenyl)benzoic Acid.Benchchem. While focusing on a different molecule, this guide provides a framework for assessing thermal stability based on structurally related compounds. [Link: https://www.benchchem.com/product/b101077/technical-guide]
  • Thermal Studies on Some Substituted Aminobenzoic Acids.AKJournals. This study examines the thermal behavior of various substituted aminobenzoic acids, noting differences in stability and decarboxylation tendencies. [Link: https://akjournals.com/view/journals/023/100/1/article-p29.xml]
  • Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF.ResearchGate. A research paper discussing the thermal properties and stability of substituted aminobenzoic acids. [Link: https://www.researchgate.net/publication/225883210_Thermal_Studies_on_Some_Substituted_Aminobenzoic_Acids]
  • Degradation of benzoic acid and its derivatives in subcritical water.PubMed. This study investigates the stability of benzoic acid and its derivatives at various temperatures, showing that degradation increases with temperature. [Link: https://pubmed.ncbi.nlm.nih.gov/20628941/]
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.Allen Institute. A general overview of the decarboxylation reaction, its mechanism, and its significance in organic chemistry. [Link: https://allen.ac.
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids.OSTI.GOV. This source explores the mechanisms of decarboxylation for aromatic carboxylic acids at elevated temperatures. [Link: https://www.osti.gov/biblio/10111578]
  • Chemistry Decarboxylation Reaction.IIT Kanpur. An educational resource explaining the mechanisms and factors influencing decarboxylation reactions. [Link: https://www.iitk.ac.
  • Pyrolytic decarboxylation of aromatic acids as a means of isotopic analysis | Analytical Chemistry.ACS Publications. This article describes the pyrolytic decarboxylation of aromatic acids, relevant to understanding high-temperature behavior. [Link: https://pubs.acs.org/doi/abs/10.1021/ac00284a059]
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts | Journal of the American Chemical Society.ACS Publications. This paper details catalytic methods for the decarboxylation of aromatic carboxylic acids. [Link: https://pubs.acs.org/doi/10.1021/jacs.3c06121]
  • Decarboxylation - Wikipedia.Wikipedia. A general encyclopedic entry on the decarboxylation reaction. [Link: https://en.wikipedia.
  • Chromatographic separations of aromatic carboxylic acids.PubMed. This review covers analytical methods, including HPLC and GC, for the separation and analysis of aromatic carboxylic acids. [Link: https://pubmed.ncbi.nlm.nih.gov/8729903/]
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?ResearchGate. A discussion forum that touches upon strategies to prevent decarboxylation, including the use of protecting groups. [Link: https://www.researchgate.
  • Decarboxylation - Master Organic Chemistry.Master Organic Chemistry. An educational resource explaining the decarboxylation of β-keto acids, which provides mechanistic insights applicable to other systems. [Link: https://www.masterorganicchemistry.
  • Decarboxylation - Organic Chemistry Portal.Organic Chemistry Portal. This portal provides numerous examples and methods for decarboxylation reactions in organic synthesis. [Link: https://www.organic-chemistry.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC.National Center for Biotechnology Information. This article provides details on catalytic systems for decarboxylation. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563469/]
  • Benzoic acid - Wikipedia.Wikipedia. General information on benzoic acid, the parent compound. [Link: https://en.wikipedia.org/wiki/Benzoic_acid]
  • Protodecarboxylation of benzoic acids under radical conditions.RSC Publishing. This paper describes a method for the protodecarboxylation of benzoic acids. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35832a]
  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals.RSC Publishing. This article presents a mild method for the decarboxylation of aryl carboxylic acids using photoredox catalysis. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c6sc05583b]
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.Google Patents. A patent describing a preparation method for a related compound. [Link: https://patents.google.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.Frontiers. A review on the Yamaguchi esterification, a relevant method for creating ester protecting groups. [Link: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1328001/full]
  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.Organic Chemistry Portal. This source provides mechanistic details of the Yamaguchi esterification. [Link: https://www.organic-chemistry.org/abstracts/lit2/015.shtm]
  • Benzoic acid, 3-amino-2,5-dichloro-, methyl ester - Substance Details - SRS | US EPA.US EPA. Substance details for a related methyl ester. [Link: https://cdxapps.epa.gov/srs-public/substance-details/7286-84-2]
  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination.MDPI. This paper discusses radical-mediated decarboxylation of amino acids. [Link: https://www.mdpi.com/1420-3049/29/7/1460]
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.Google Patents. A patent outlining a synthetic route for the target molecule. [Link: https://patents.google.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-5-chloro-2-methylbenzoic acid

Welcome to the dedicated support center for the chromatographic purification of 3-Amino-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of 3-Amino-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar molecules. We will move beyond simple procedural lists to address the fundamental chemical principles that govern the separation, providing you with the tools to troubleshoot effectively and develop robust purification methods.

Introduction: The Challenge of an Amphoteric Molecule

The primary difficulty in purifying 3-Amino-5-chloro-2-methylbenzoic acid arises from its amphoteric nature . The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This duality leads to complex interactions with standard chromatographic stationary phases, particularly silica gel. On a standard silica column, which has an acidic surface due to silanol groups (Si-OH), the basic amino group can engage in strong acid-base interactions, leading to irreversible binding or severe peak tailing.[1] This guide provides a framework for diagnosing and solving these common issues.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Core Problems

This section addresses the most immediate and common questions encountered during the purification of 3-Amino-5-chloro-2-methylbenzoic acid.

Q1: My compound is streaking badly on the silica gel column and I'm getting it in almost every fraction. What's happening?

A: This is the classic sign of strong, undesirable interactions between your amphoteric compound and the acidic silica gel stationary phase. The basic amino group is likely being protonated by the acidic silanol groups on the silica surface, causing it to bind very tightly. Simultaneously, the mobile phase is competing for both the compound and the stationary phase. This creates a continuous "bleed" effect rather than a clean elution, resulting in streaking and poor separation.[1] The solution is not just to increase solvent polarity, but to modify the chemical environment to suppress this ionization.

Q2: How do I select the right mobile phase for a silica gel column to prevent streaking and improve separation?

A: The key is to use a polar solvent system and, critically, add a modifier to control the ionization state of your compound.[1][2]

  • Solvent System: Start by developing a solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a moderately polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with a more polar solvent like Methanol (MeOH).[3]

  • The Critical Modifier: To prevent the amino group from binding to the silica, you must add a small amount of a volatile acid to your mobile phase. Acetic acid (AcOH) or formic acid at 0.5-1% (v/v) is standard. This acid protonates the amino group in the mobile phase, effectively "shielding" it from the acidic silanol groups on the stationary phase. This allows the compound to travel through the column based on polarity differences rather than strong ionic interactions.[1][4]

  • TLC Optimization: Your goal on the TLC plate (using the modified mobile phase) is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1] This Rf value typically translates well to good separation on a column.[5]

Q3: I ran my column, but my final product recovery is extremely low. Where did my compound go?

A: Low recovery is most often due to irreversible adsorption of the compound onto the silica gel column.[1] If you did not use a mobile phase modifier like acetic acid, a significant portion of your product is likely still bound to the top of the column. In some cases, prolonged exposure to the acidic silica surface can also lead to degradation of sensitive compounds. To improve recovery, always use a modifier. If recovery remains low, consider switching to a different stationary phase.

Q4: Is standard silica gel the best stationary phase for this compound? What are the alternatives?

A: While silica gel can be made to work with the right mobile phase modifications, it is often not the ideal choice for highly polar or ionizable compounds.[6][7] Better alternatives often include:

  • Reverse-Phase (C18-functionalized silica): This is frequently the superior choice.[1] In reverse-phase chromatography, the stationary phase is non-polar (hydrophobic), and a polar mobile phase is used. Separation is based on hydrophobicity. Your polar compound will elute relatively early, and the separation from non-polar impurities is often excellent. Peak shapes are typically much sharper.

  • Alumina (Al₂O₃): Alumina is available in basic, neutral, and acidic grades. Neutral or basic alumina can be a good alternative to silica if your compound is particularly sensitive to acid.[1]

  • Ion-Exchange Resins: For large-scale purification, ion-exchange chromatography, which separates molecules based on their net charge, can be a highly efficient method for amino acid purification.[8]

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Normal-Phase Chromatography on Silica Gel

This protocol is designed to maximize the chances of a successful separation on standard silica gel by actively managing the compound's ionization.

Detailed Experimental Protocol: Modified Normal-Phase Purification

  • Mobile Phase Selection & Optimization:

    • Prepare several vials of a stock solution of your crude material.

    • On a TLC plate, spot the crude material in separate lanes.

    • Develop the plates in various solvent systems. Start with a baseline of 95:5 DCM:MeOH and test increasing amounts of methanol (e.g., 90:10, 85:15).

    • Crucially, add 1% acetic acid to each of these test solvent systems.

    • Identify the system that provides an Rf value of 0.2-0.3 for the desired product and gives the best separation from impurities.

  • Stationary Phase Preparation (Slurry Packing):

    • Choose a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 DCM:MeOH + 1% AcOH).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading is Highly Recommended):

    • Dissolve your crude 3-Amino-5-chloro-2-methylbenzoic acid in a minimal amount of a suitable solvent (e.g., acetone or methanol).[9]

    • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude sample adsorbed onto the silica.

    • Carefully layer this powder on top of the packed column bed. This prevents the dissolution solvent from disrupting the separation at the origin.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase identified during TLC optimization.

    • If separation between the product and a close-running impurity is difficult, a shallow gradient elution can be employed. This involves gradually increasing the percentage of the more polar solvent (methanol) over the course of the run.

    • Collect fractions sequentially and monitor them by TLC.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. The acetic acid is volatile and should co-evaporate, but drying under a high vacuum is recommended to remove final traces.

Troubleshooting Normal-Phase Purification

ProblemProbable CauseRecommended Solution
Peak Tailing Insufficient suppression of interaction with silica.Increase the concentration of acetic acid in the mobile phase slightly (e.g., from 1% to 1.5%).
Co-elution of Impurities Insufficient resolution with the chosen solvent system.Optimize the mobile phase further using TLC. Try a different solvent combination (e.g., Ethyl Acetate/Hexane/AcOH). Employ a very slow, shallow gradient during elution.[10]
No Elution (Stuck at Origin) Mobile phase is not polar enough, even with the modifier.Significantly increase the percentage of the polar solvent (e.g., jump from 10% to 20% methanol) to elute the compound.[2]
Low Product Recovery Irreversible adsorption or on-column degradation.Ensure a modifier is always used. Consider switching to a less harsh stationary phase like neutral alumina or reverse-phase C18.[1]
Guide 2: Implementing Reverse-Phase (C18) Chromatography

This is often a more robust and reliable method for polar, ionizable compounds like 3-Amino-5-chloro-2-methylbenzoic acid.

Detailed Experimental Protocol: Reverse-Phase Purification

  • Stationary Phase Preparation:

    • Use a pre-packed C18 flash chromatography cartridge, which is the most convenient option.

    • Equilibrate the column by washing it with 3-5 column volumes of your strong eluent (e.g., 100% Acetonitrile + 0.1% TFA), followed by 3-5 column volumes of your initial, weak mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% TFA).

  • Mobile Phase Selection:

    • The mobile phase will be a mixture of deionized water and either Acetonitrile (ACN) or Methanol (MeOH).

    • A modifier is still required to ensure good peak shape. For reverse-phase, trifluoroacetic acid (TFA) or formic acid at 0.1% is commonly used to ensure the carboxylic acid is protonated and the amine is protonated, leading to consistent interactions.[4]

    • A typical gradient elution would start from high aqueous content to high organic content (e.g., from 95:5 Water:ACN to 5:95 Water:ACN, both containing 0.1% TFA).

  • Sample Loading:

    • Dissolve the crude sample in a small amount of the initial mobile phase. If solubility is an issue, DMSO can be used, but the injection volume should be kept to a minimum to avoid solvent effects.

  • Elution and Fraction Collection:

    • Run the gradient elution. Polar compounds will typically elute first, at a lower organic solvent concentration.

    • Collect fractions and monitor by reverse-phase TLC or HPLC.

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Removing water/ACN/MeOH is done by rotary evaporation, followed by lyophilization (freeze-drying) to completely remove water and traces of the acidic modifier.

Section 3: Visualization & Data

Workflow Diagrams

G A Problem Identified B Streaking / Tailing on Silica Column A->B Poor Peak Shape? C Low / No Recovery on Silica Column A->C Missing Compound? D Co-elution of Impurities A->D Poor Purity? Sol1 Add 1% Acetic Acid to Mobile Phase B->Sol1 Sol3 Switch to Reverse-Phase (C18) Chromatography B->Sol3 C->Sol1 Sol2 Increase Polarity of Mobile Phase C->Sol2 C->Sol3 Sol4 Optimize Mobile Phase using TLC for better Rf spread D->Sol4 Sol5 Use a shallow gradient during elution Sol4->Sol5

G cluster_prep Preparation cluster_run Execution cluster_post Workup A 1. Crude Sample B 2. TLC Optimization (with 1% AcOH) A->B C 3. Prepare Silica Slurry & Pack Column D 4. Dry Load Sample onto Silica E 5. Gradient Elution D->E F 6. Collect Fractions G 7. Monitor Fractions by TLC H 8. Combine Pure Fractions G->H I 9. Solvent Evaporation & High-Vacuum Drying J 10. Pure Product

Data Summary

Table 1: Recommended Mobile Phase Systems

Chromatography ModeStationary PhaseCommon SolventsRecommended Modifier (and concentration)Rationale
Normal-Phase Silica GelDichloromethane (DCM) / Methanol (MeOH) Ethyl Acetate (EtOAc) / HexanesAcetic Acid (0.5 - 1.5%) Suppresses amino group interaction with acidic silica, improving peak shape and recovery.[1]
Reverse-Phase C18-SilicaWater / Acetonitrile (ACN) Water / Methanol (MeOH)Trifluoroacetic Acid (0.1%) or Formic Acid (0.1%) Ensures consistent protonation of both functional groups, leading to sharp, reproducible peaks.[4]

References

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Restek. (n.d.). Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • BenchChem. (2025, December). Troubleshooting column chromatography purification of polar ketone compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • Haddad, P. R., et al. (2013). Ion Exclusion Chromatography of Aromatic Acids.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.
  • TCI AMERICA. (2018, July 6). 2-Amino-5-chloro-3-methylbenzoic Acid Safety Data Sheet.
  • Al-Degs, Y. S., et al. (2008).
  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Hu, Y., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Hu, Y., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid.
  • The Dow Chemical Company. (2008). Simulated moving bed chromatographic purification of amino acids.
  • CN119143618A. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • TCI Chemicals. (n.d.). 2-Amino-5-chloro-3-methylbenzoic Acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid 97.

Sources

Optimization

Technical Support Center: Selective Chlorination of 3-Amino-2-methylbenzoic Acid

Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Target Product: 2-amino-5-chloro-3-methylbenzoic acid (Key intermediate for anthranilic diamide insecticides) Audience: Process Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Target Product: 2-amino-5-chloro-3-methylbenzoic acid (Key intermediate for anthranilic diamide insecticides) Audience: Process Chemists, R&D Scientists

Core Technical Directive: The "Convergence" Strategy

The Mechanistic Landscape

The chlorination of 3-amino-2-methylbenzoic acid (also referred to as 2-amino-3-methylbenzoic acid depending on IUPAC priority assignment; here we treat COOH as C1, Amino as C2, Methyl as C3) is theoretically favorable but experimentally volatile.

Success relies on exploiting the Electronic Convergence at Position 5 while suppressing the Oxidative Instability of the amino group.

  • The Amino Group (-NH₂ at C2): A strong ortho/para activator. It directs incoming electrophiles to C3 (blocked by methyl) and C5 .

  • The Carboxyl Group (-COOH at C1): A moderate meta director. It directs electrophiles to C5 .

  • The Methyl Group (-CH₃ at C3): A weak ortho/para activator. It directs to C4 and C6.

The Winning Logic: Since both the strongest activator (-NH₂) and the deactivator (-COOH) electronically agree on C5 , regioselectivity is naturally high. The primary failure modes are not regio-scrambling, but rather oxidative degradation (tar formation) and polychlorination .

Experimental Workflows & Protocols

Method A: High-Purity Laboratory Synthesis (NCS Protocol)

Recommended for medicinal chemistry and small-scale optimization where purity > yield.

Reagents:

  • Substrate: 3-amino-2-methylbenzoic acid (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents stabilize the transition state)

Protocol:

  • Dissolution: Dissolve 10 g of substrate in 50 mL DMF. Ensure complete solvation; the zwitterionic nature of amino acids can cause solubility issues.

  • Addition: Cool to 0–5°C. Add NCS portion-wise over 30 minutes. Critical: Exotherms promote oxidation.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3–6 hours. Monitor by HPLC.

  • Quench: Pour mixture into 150 mL ice-water. The product should precipitate as a grey/off-white solid.

  • Purification: Recrystallize from Methanol/Water to remove succinimide byproducts.

Method B: Scale-Up Protocol (Sulfuryl Chloride/Cl₂)

Recommended for process development where cost is a constraint.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: Sulfuryl Chloride (

    
    ) (1.0 eq) or 
    
    
    
    gas
  • Solvent: Ethyl Acetate or Glacial Acetic Acid

Protocol:

  • Suspend substrate in Ethyl Acetate (slurry is acceptable).

  • Heat to 40°C.

  • Add

    
     dropwise. Note: Rapid gas evolution (
    
    
    
    + HCl) will occur. Ensure adequate venting.
  • Endpoint Control: Stop reaction immediately upon consumption of starting material ( < 1% by HPLC). Extended stirring leads to 4,5-dichloro or 5,6-dichloro impurities.

Troubleshooting & FAQs

Category 1: Reaction Appearance & Oxidation

Q: The reaction mixture turned black/tarry within minutes. What happened? A: You likely experienced Amino-Oxidation .

  • Cause: The free amine (-NH₂) is highly susceptible to oxidation by strong chlorinating agents (like hypochlorite or rapid

    
     addition), forming radical cations that polymerize into "aniline black" type tars.
    
  • Fix:

    • Switch Reagent: Use NCS (milder, controlled release of

      
      ).
      
    • Protect the Amine: If using strong oxidants, acetylate the amine first (

      
      ) to form the acetamide. Chlorinate, then hydrolyze. This deactivates the ring slightly but completely protects against oxidation.
      
    • Inert Atmosphere: Run the reaction under

      
       to exclude atmospheric oxygen, which can participate in radical chain mechanisms.
      
Category 2: Impurity Profile

Q: I am seeing a persistent impurity at RRT 1.2 (approx +34 mass units). A: This is the Dichlorinated Impurity (likely 4,5-dichloro or 5,6-dichloro).

  • Cause: Over-chlorination due to local excesses of reagent.

  • Fix:

    • Stoichiometry: Reduce chlorinating agent to 0.95–0.98 eq. It is better to leave 2% starting material (easy to wash out) than to generate 2% dichloro-product (hard to separate).

    • Dilution: Increase solvent volume to minimize localized high concentrations during addition.

Q: My product yield is low (<50%) despite full conversion. A: Check your Workup pH .

  • Cause: The product is an amphoteric amino acid.

    • pH < 2: Soluble as hydrochloride salt (-

      
      ).
      
    • pH > 10: Soluble as carboxylate salt (-

      
      ).
      
  • Fix: Adjust the quench pH to the Isoelectric Point (pI) , typically around pH 4.0–5.0, to maximize precipitation.

Visualizing the Chemistry

Pathway Analysis: Electronic Convergence vs. Divergence

ChlorinationPathways cluster_legend Electronic Logic Substrate 3-amino-2-methylbenzoic acid (Substrate) Complex Sigma Complex (Arenium Ion) Substrate->Complex NCS / Mild Cl+ Oxidized N-Chloro Radical (Oxidative Pathway) Substrate->Oxidized Excess Cl2 / High Temp Target 2-amino-5-chloro-3-methylbenzoic acid (Target: C5 Substitution) Complex->Target H+ loss (Major Pathway) Impurity_Tar Polymeric Tar (Black Precipitate) Oxidized->Impurity_Tar Polymerization Impurity_Di Dichlorinated Side Product (Over-reaction) Target->Impurity_Di Excess Reagent (>1.05 eq) Logic NH2 (C2) -> Directs C5 COOH (C1) -> Directs C5 Convergence = High Regioselectivity

Figure 1: Reaction pathway showing the convergence of directing effects toward C5 and the divergence into oxidative failure modes.

Troubleshooting Decision Matrix

Troubleshooting Start Problem Detected Q1 Is the mixture black/tarry? Start->Q1 Q2 Is the yield low? Q1->Q2 No Sol1 Oxidation Issue: 1. Switch to NCS 2. Lower Temp 3. Protect Amine (Acetylation) Q1->Sol1 Yes Q3 Is purity low (extra peaks)? Q2->Q3 No Sol2 Workup Issue: Adjust pH to 4.0-5.0 (Isoelectric Point) Q2->Sol2 Yes Sol3 Over-Chlorination: Reduce Reagent to 0.95 eq Dilute Reaction Q3->Sol3 Yes

Figure 2: Step-by-step diagnostic flow for common experimental failures.

Data Summary: Reagent Comparison

ParameterN-Chlorosuccinimide (NCS) Sulfuryl Chloride (

)
Chlorine Gas (

)
Selectivity (C5) HighModerateModerate
Oxidation Risk LowModerateHigh
Atom Economy Poor (Succinimide waste)GoodExcellent
Cost HighLowVery Low
Recommended Use Lab / High PurityPilot PlantIndustrial Production

References

  • Synthesis of Anthranilic Acid Derivatives (Chlorantraniliprole Intermediates)

    • Source: Shanghai Institute of Organic Chemistry / Patent Liter
    • Context: Detailed protocols for the chlorination of 3-methyl-2-aminobenzoic acid using NCS and altern
    • Link:

  • Mechanistic Insight into NCS Chlorination

    • Title: N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis.[1][2][3][4]

    • Source: BenchChem Technical Library.
    • Link:

  • Regioselectivity in Aniline Derivatives

    • Title: Regioselective chlorination of unprotected anilines.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:

  • Minimizing Side Reactions

    • Title: Identifying and minimizing side products in 2-Amino-3-chlorobenzoic acid reactions.
    • Source: BenchChem Troubleshooting Guides.[6]

    • Link:

Sources

Troubleshooting

Handling moisture sensitivity in 3-Amino-5-chloro-2-methylbenzoic acid reagents

Topic: Moisture Sensitivity & Handling Protocols Reference Code: TS-GUIDE-2026-AMB Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Introduction: The "Hidden" Moisture Threat 3-Amino-5-chloro-2-methylbenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols Reference Code: TS-GUIDE-2026-AMB Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Introduction: The "Hidden" Moisture Threat

3-Amino-5-chloro-2-methylbenzoic acid is a robust crystalline solid in its bulk state. Unlike organometallics, it does not explosively decompose upon exposure to air. However, in the context of precision synthesis—specifically amide coupling and heterocycle formation (e.g., quinazolinones)—moisture is a critical contaminant.

Why is this reagent "moisture sensitive"?

  • Synthesis Origin: This reagent is typically precipitated from aqueous basic solutions using acid (e.g., HCl). Consequently, it often retains occluded water (pore water) or forms hydrates that are difficult to remove via standard air drying.

  • Downstream Impact: The primary application of this building block involves activating the carboxylic acid (using SOCl₂, Oxalyl Chloride, or HATU/EDC). Trace water (

    
    ) in the reagent will:
    
    • Hydrolyze activating agents: Consuming equivalents of expensive coupling reagents.

    • Generate impurities: Creating urea byproducts (with carbodiimides) or excess HCl gas (with acid chlorides), which can protonate the amino group and deactivate the nucleophile.

This guide provides the protocols to detect, remove, and manage moisture to ensure reaction success.

Part 1: Analytical Verification (Is it Wet?)

Before using this reagent in sensitive couplings, you must verify its water content. Visual inspection is insufficient; the powder can appear free-flowing while containing 2-5% water.

FAQ: How do I accurately measure water content in this reagent?

Recommendation: Karl Fischer (KF) Titration (Coulometric or Volumetric).[1]

The Challenge: Amino-benzoic acids have poor solubility in pure methanol, leading to incomplete water extraction and false-low results.

Optimized KF Protocol:

Parameter Setting/Reagent Reason
Solvent System Methanol : Formamide (2:1) Formamide improves solubility of polar amino acids.
Temperature 50°C (Heated Cell) Accelerates dissolution and releases lattice water.
Buffer Imidazole or Salicylic Acid Crucial: The free amine (-NH₂) can shift the pH. If the pH > 7, the KF reaction side-reacts (Stoichiometry drift). Buffer to pH 5–7.

| Extraction Time | 180–300 seconds | Allow time for pore water to diffuse out of the crystal lattice. |

Tech Note: If KF is unavailable, Quantitative NMR (qNMR) using DMSO-d6 is a viable backup. Look for the H₂O peak shift, but be aware that exchangeable protons (-NH₂, -COOH) can broaden the water signal.

Part 2: Drying & Storage Protocols

FAQ: My reagent has clumped. Can I still use it?

Answer: Clumping indicates significant moisture uptake (hygroscopicity). While the molecule is likely chemically intact, the water must be removed before use in activation chemistry.

Standard Operating Procedure (SOP): Drying

Do not rely on desiccators alone for "wet" batches. Use active heat and vacuum.

  • Equipment: Vacuum Oven.

  • Temperature: 60°C – 80°C. (Melting point is ~240°C, so this is safe).

  • Vacuum: < 10 mbar.

  • Duration: 12–24 hours.

  • Desiccant: Place a tray of P₂O₅ (Phosphorus Pentoxide) or activated silica gel in the oven to trap the liberated moisture.

Storage: Once dried, store in a tightly sealed amber glass jar with a desiccant pack. For long-term storage, tape the cap with Parafilm to prevent moisture ingress during humidity fluctuations.

Part 3: Reaction Troubleshooting

This section addresses the direct impact of moisture on the two most common reaction pathways for this molecule.

Scenario A: Acid Chloride Activation (Using SOCl₂ or (COCl)₂)

User Complaint: "The reaction stalls, or I get low yields of the amide product."

The Mechanism of Failure: If the reagent contains water, the thionyl chloride (SOCl₂) reacts with the water before the carboxylic acid.



This generates excess HCl gas. The HCl protonates the aniline nitrogen (Position 3), converting the nucleophilic 

into the non-nucleophilic ammonium salt

. This "deactivates" the ring and prevents the subsequent self-cyclization or coupling.

Corrective Action:

  • Dry the Reagent: See Part 2.

  • Excess Reagent: If drying is impossible, increase SOCl₂ equivalents by 0.5 eq per 1% of water content (determined by KF).

  • Catalyst: Use DMF (Dimethylformamide) as a catalyst. It forms the Vilsmeier reagent, which is more active and can outcompete water hydrolysis to some extent.

Scenario B: Peptide Coupling (EDC/HATU)

User Complaint: "I see a large urea impurity peak in LCMS."

The Mechanism of Failure: Water competes with the carboxylic acid for the carbodiimide (EDC/DCC).

  • EDC reacts with Water

    
     Urea derivative (Dead End).
    
  • This consumes the coupling reagent, leaving unreacted benzoic acid.

Corrective Action:

  • Azeotropic Drying: If you cannot oven-dry the solid, dissolve the reagent in Toluene or 2-MeTHF and rotovap to dryness (

    
    ). This pulls water out as an azeotrope.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling this reagent.

MoistureHandling Start Raw Reagent (3-Amino-5-chloro-2-methylbenzoic acid) QC QC: Water Content (KF Titration) Start->QC Decision Water > 0.5%? QC->Decision Dry Drying Protocol (Vac Oven, 60°C, 24h) Decision->Dry Yes Reaction Reaction Setup Decision->Reaction No (<0.5%) Failure FAILURE: Hydrolysis / Urea Formation Decision->Failure Ignored (Wet) Dry->QC Re-test Azeo Alt: Azeotropic Distillation (Toluene/2-MeTHF) PathA Acid Chloride Route (SOCl2) Reaction->PathA PathB Coupling Route (HATU/EDC) Reaction->PathB Success SUCCESS: High Yield Product PathA->Success Dry Conditions PathB->Success Dry Conditions

Caption: Decision logic for moisture management. Skipping the drying step when water >0.5% leads to reagent consumption and reaction failure.

Part 5: Summary of Physical Data

PropertyValueRelevance to Handling
CAS Number 20776-67-4Verification of identity.[2][3][4]
Melting Point 239–243°CAllows for high-temperature drying (up to 100°C) without melting.
Solubility DMSO, DMF, MeOH (partial)Poor solubility in non-polar solvents complicates moisture removal via simple washing.
pKa (Acid) ~3.5–4.0Weakly acidic; requires buffering in KF titration.
Hygroscopicity ModerateWill absorb moisture from air if left open; store in desiccator.

References

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Amino Acids Using Karl Fischer Titration. Retrieved from

    • Supports the protocol for using formamide/methanol mixtures for amino acid solubility in KF titr
  • Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from

    • Authoritative source on buffering KF reactions for acidic/basic samples.
  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from

    • Details the mechanism of coupling reagent failure (urea formation)
  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (CN112778147A).[5] Retrieved from

    • Provides the synthesis context (aqueous workup) explaining the origin of occluded moisture.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11644044, 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from

    • Source of physical property d

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Amino-5-chloro-2-methylbenzoic acid

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-Amino-5-chloro-2-methylbenzoic acid (CAS: 1545630-42-9).[1] It is designed for analytical chemists and drug discovery scientists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-Amino-5-chloro-2-methylbenzoic acid (CAS: 1545630-42-9).[1] It is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification.[1]

A Comparative Guide for Structural Validation & Isomer Differentiation

Executive Summary

3-Amino-5-chloro-2-methylbenzoic acid is a critical tetra-substituted benzene intermediate, often utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1] Its structural integrity is defined by the specific arrangement of the amino (-NH₂) and methyl (-CH₃) groups relative to the carboxylic acid (-COOH).[1]

This guide focuses on the 1H NMR spectroscopic signature of this specific isomer. Unlike its regioisomer (2-amino-5-chloro-3-methylbenzoic acid), the presence of the methyl group at the C2 position creates a steric blockade that disrupts intramolecular hydrogen bonding, a key diagnostic feature in its spectral analysis.[1]

Quick Reference Data (DMSO-d₆)
Functional GroupProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
-COOH (C1)1HBroad Singlet12.5 – 13.5-
Ar-H (C6)1HDoublet (d)7.10 – 7.25

(Meta)
Ar-H (C4)1HDoublet (d)6.70 – 6.85

(Meta)
-NH₂ (C3)2HBroad Singlet5.20 – 5.50-
-CH₃ (C2)3HSinglet (s)2.15 – 2.25-

Theoretical Analysis & Signal Assignment

The structural elucidation relies on understanding the electronic effects of the four substituents on the benzene ring.

Aromatic Region (The Meta-Coupling System)

The aromatic ring contains only two protons, H4 and H6 , which are meta to each other.[1]

  • H4 (Position 4): Located between the amino group (electron-donating, shielding) and the chlorine atom (weakly withdrawing/neutral).[1] The strong shielding effect of the ortho-amino group shifts this proton upfield relative to benzene.

    • Predicted Shift:

      
       6.70 – 6.85 ppm.[1]
      
  • H6 (Position 6): Located between the chlorine atom and the carboxylic acid (electron-withdrawing, deshielding).[1] The ortho-carboxyl group exerts a strong deshielding effect (anisotropy + induction), shifting this proton downfield.[1]

    • Predicted Shift:

      
       7.10 – 7.25 ppm.[1]
      
  • Coupling Pattern: Both protons appear as doublets with a characteristic meta-coupling constant (

    
    ) of 1.8 – 2.5 Hz .[1]
    
The "Ortho-Methyl" Steric Effect (Crucial for Isomer ID)

In the common alternative isomer, 2-amino-benzoic acid (Anthranilic acid) derivatives, the amino group at C2 and Carboxyl at C1 form a stable 6-membered intramolecular hydrogen bond.[1] This typically deshields the amino protons (


 > 6.5 ppm).[1]

In 3-Amino-5-chloro-2-methylbenzoic acid , the C2-Methyl group sits between the C1-COOH and C3-NH₂.[1]

  • Consequence: The bulky methyl group sterically prevents the formation of the intramolecular H-bond.

  • Observation: The -NH₂ signal appears at a "normal" aniline position (

    
     5.2 – 5.5 ppm) rather than the deshielded position seen in anthranilic acids. This is the definitive spectral fingerprint for distinguishing this isomer.
    

Comparative Performance: Solvent Selection

The choice of solvent fundamentally alters the visibility of exchangeable protons (-OH, -NH₂).[1]

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CD₃OD (Methanol-d₄) Method C: CDCl₃ (Chloroform-d)
Solubility Excellent. Dissolves the zwitterionic/polar acid completely.[1]Good. Poor. Often requires derivatization (esterification) for good spectra.[1]
-COOH Signal Visible. Broad peak at ~13 ppm.[1]Invisible. Exchanges with deuterium (-COOD).[1]Variable. Often too broad or missing due to dimerization.[1]
-NH₂ Signal Visible. Distinct broad singlet at ~5.3 ppm.[1]Invisible. Exchanges with deuterium (-ND₂).[1]Visible. But may overlap with aromatics if not dry.[1]
Use Case Full Structural Characterization. Simplifying Aromatic Region. Not Recommended for free acid.[1]

Expert Insight: Always start with DMSO-d₆ .[1] If the aromatic region is crowded (e.g., impurities present), add one drop of D₂O to the DMSO tube.[1] This will "erase" the -NH₂ and -COOH peaks, leaving only the C-H signals for easier integration and impurity analysis.[1]

Experimental Protocol

Standard Operating Procedure (SOP) for Purity Analysis

Objective: Determine identity and purity (>98%) of 3-Amino-5-chloro-2-methylbenzoic acid.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Optional: Add 0.05% TMS (Tetramethylsilane) as an internal reference (

      
       0.00).[1]
      
    • Vortex until completely dissolved.[1] Ensure no suspended solids remain.[1]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to 5.0 seconds . (Critical: The carboxyl proton has a long T1 relaxation time.[1] Short D1 leads to under-integration of the acid peak).[1]

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Phasing: Apply manual phase correction. The broad -COOH peak often distorts automatic phasing.[1]

    • Baseline: Apply polynomial baseline correction, ensuring the broad -COOH region is not "flattened" artificially.

    • Integration: Calibrate the Methyl singlet (C2-Me) to 3.00 .

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the decision logic for validating the structure and distinguishing it from the 2-amino isomer.

NMR_Analysis Start Unknown Sample (White Solid) Solvent Dissolve in DMSO-d6 Start->Solvent Spectrum Acquire 1H NMR Spectrum Solvent->Spectrum Check_Me Check Aliphatic Region (2.0 - 2.5 ppm) Spectrum->Check_Me Me_Result Singlet @ ~2.2 ppm? Check_Me->Me_Result Check_Ar Check Aromatic Region (6.5 - 7.5 ppm) Me_Result->Check_Ar Yes Ar_Result 2 Doublets (Meta coupling)? Check_Ar->Ar_Result Check_NH2 Check Exchangeables (-NH2 shift) Ar_Result->Check_NH2 Yes NH2_Result Shift Position? Check_NH2->NH2_Result Isomer_A Isomer: 2-Amino-3-methyl... (Anthranilic type) NH2_Result->Isomer_A > 6.5 ppm (Deshielded) Isomer_B CONFIRMED: 3-Amino-5-chloro-2-methyl... NH2_Result->Isomer_B ~ 5.3 ppm (Shielded)

Caption: Decision tree for distinguishing 3-Amino-5-chloro-2-methylbenzoic acid from its regioisomers based on chemical shifts.

References

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for substituent additivity rules).

  • Reich, H. J. (2023).[1] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Comparative

Distinguishing 3-Amino vs. 2-Amino-chloromethylbenzoic Acid Isomers by NMR: A Senior Application Scientist's Guide

For researchers in drug development and organic synthesis, the precise structural elucidation of constitutional isomers is a non-negotiable prerequisite for advancing a lead candidate. A subtle shift in a substituent's p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and organic synthesis, the precise structural elucidation of constitutional isomers is a non-negotiable prerequisite for advancing a lead candidate. A subtle shift in a substituent's position on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth, experimentally grounded comparison of how to unequivocally distinguish between 3-amino- and 2-amino-chloromethylbenzoic acid isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of techniques to explain the underlying principles that make NMR the definitive tool for this common yet critical analytical challenge.

The Analytical Imperative: Why Positional Isomerism Matters

3-Amino- and 2-amino-chloromethylbenzoic acids are constitutional isomers, meaning they share the same molecular formula (C₈H₈ClNO₂) but differ in the connectivity of their atoms.[1] This difference in the substitution pattern on the benzoic acid core profoundly impacts the electronic environment of each atom. These electronic differences are the very phenomena that NMR spectroscopy is exquisitely sensitive to, allowing for their unambiguous differentiation.[2][3]

Core Principles for Isomer Differentiation by NMR

The differentiation of these isomers hinges on two fundamental NMR principles:

  • ¹H NMR Chemical Shifts and Spin-Spin Coupling: The position of the amino (-NH₂) group relative to the other substituents (-Cl and -COOH) creates unique electronic environments for the aromatic protons. This results in distinct chemical shifts (δ) and, crucially, different spin-spin coupling patterns (multiplicities and coupling constants, J).[4]

  • Through-Space Correlations (Nuclear Overhauser Effect): The spatial proximity of protons can be detected using 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy).[5][6] The NOE is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and provides definitive proof of which groups are adjacent to one another.[7]

The following sections will detail the experimental workflow and data interpretation to distinguish these two isomers.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the necessary steps from sample preparation to the acquisition of decisive 1D and 2D NMR data.

Step 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving both isomers and will not exchange with the amine or carboxylic acid protons, allowing for their observation.

  • Concentration: Prepare a solution of approximately 5-10 mg of the isolated isomer in 0.6 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and 2D NMR experiments on a modern 400-600 MHz spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][9]

Step 2: ¹H NMR Acquisition
  • Standard ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and number of scans to achieve adequate signal-to-noise.

  • Data Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Step 3: ¹³C NMR Acquisition
  • Proton-Decoupled ¹³C Spectrum: Acquire a standard ¹³C NMR spectrum with proton decoupling. This will provide a spectrum with single lines for each unique carbon environment.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to run DEPT-90 and DEPT-135 experiments. These will help differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the presence of the chloromethyl group and the aromatic CH groups.

Step 4: 2D NMR Acquisition (NOESY)
  • NOESY Experiment: Acquire a 2D NOESY spectrum. This experiment will reveal through-space correlations between protons that are close to each other (typically < 5 Å).[5][10]

  • Mixing Time: A mixing time of 500-800 ms is a good starting point for small molecules of this size to allow for the buildup of NOE cross-peaks.

Data Analysis and Isomer Identification

The key to distinguishing the isomers lies in a careful analysis of the aromatic region of the ¹H NMR spectrum and the cross-peaks in the 2D NOESY spectrum.

Predicted ¹H NMR Spectral Features

While exact chemical shifts can be influenced by concentration and residual solvent, the splitting patterns and relative positions of the aromatic protons are highly diagnostic.

  • 3-Amino-chloromethylbenzoic Acid:

    • Aromatic Region: We expect to see three distinct aromatic proton signals. The proton positioned between the amino and carboxylic acid groups will likely be the most upfield (shielded). The other two protons will exhibit splitting patterns consistent with their meta and para relationships.

    • Chloromethyl Group: A singlet corresponding to the two protons of the -CH₂Cl group.

    • Amine and Carboxylic Acid Protons: Broad singlets for the -NH₂ and -COOH protons, respectively.

  • 2-Amino-chloromethylbenzoic Acid:

    • Aromatic Region: This isomer will also show three aromatic proton signals. However, their chemical shifts and coupling constants will differ significantly from the 3-amino isomer due to the different electronic effects of the ortho-amino group.

    • Chloromethyl Group: A singlet for the -CH₂Cl protons.

    • Amine and Carboxylic Acid Protons: Broad singlets for the -NH₂ and -COOH protons.

The Decisive Evidence: 2D NOESY

The 2D NOESY experiment provides the most unambiguous evidence for the assignment.

  • For 3-Amino-chloromethylbenzoic Acid: A crucial NOE cross-peak will be observed between the protons of the chloromethyl group (-CH₂Cl) and the aromatic proton at the 2-position of the ring. This is because these two groups are spatially adjacent.

  • For 2-Amino-chloromethylbenzoic Acid: There will be no NOE correlation between the chloromethyl group and any aromatic protons. Instead, an NOE would be expected between the amino protons (-NH₂) and the aromatic proton at the 3-position .

This clear difference in the NOESY correlation pattern is definitive.

Visualizing the Differentiation Strategy

The following diagrams illustrate the molecular structures and the key NOE correlation that distinguishes them.

Caption: Key NOE correlation for isomer identification.

Caption: Workflow for Isomer Differentiation.

Comparative Data Summary

Feature3-Amino-chloromethylbenzoic Acid2-Amino-chloromethylbenzoic AcidRationale for Differentiation
¹H Aromatic Splitting Unique pattern based on meta/para couplingDifferent pattern due to ortho/meta couplingThe position of the -NH₂ group drastically alters the electronic environment and thus the coupling constants between aromatic protons.
¹³C Aromatic Shifts Distinct set of chemical shiftsDifferent set of chemical shiftsThe carbon atoms experience different shielding/deshielding effects based on the substituent positions.
Key NOESY Correlation -CH₂Cl protons ↔ H-2 aromatic proton-NH₂ protons ↔ H-3 aromatic protonThis through-space interaction is definitive proof of the spatial arrangement of the substituents.

Conclusion

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 14). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 25). Advances in the exact nuclear Overhauser effect 2018-2022. Retrieved from [Link]

  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Wiley Online Library. (2000, May 2). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. Retrieved from [Link]

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-chlorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1 H-NMR. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Times of Benzoic Acid Derivatives

For researchers, scientists, and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool. The separation and quantification of closely related compounds, such...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool. The separation and quantification of closely related compounds, such as benzoic acid derivatives, are critical for quality control, impurity profiling, and formulation development. This guide provides an in-depth comparison of the HPLC retention times of various benzoic acid derivatives, supported by experimental data and foundational principles. We will explore the key factors influencing their chromatographic behavior and offer practical insights for method development and optimization.

The Central Role of Physicochemical Properties in HPLC Separation

The retention of a compound in reverse-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity and the degree of ionization.[1][2] For benzoic acid and its derivatives, two key parameters dictate their interaction with the stationary and mobile phases: the partition coefficient (logP) and the acid dissociation constant (pKa).

  • LogP (Hydrophobicity): This value represents the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher logP indicates greater hydrophobicity, leading to stronger interactions with the nonpolar stationary phase (e.g., C18) and, consequently, a longer retention time.

  • pKa (Ionization State): The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms.[3] Benzoic acid derivatives are weak acids.[4] In a mobile phase with a pH below their pKa, they will be predominantly in their neutral, more hydrophobic form, resulting in longer retention.[3][5] Conversely, at a pH above their pKa, they will be in their ionized (anionic) form, which is more polar and will elute earlier.[6][7]

The interplay of these properties is fundamental to understanding and predicting the elution order of benzoic acid derivatives.

Experimental Comparison of Benzoic Acid Derivatives

To illustrate the impact of molecular structure on retention time, a comparative analysis of several benzoic acid derivatives was conducted. The following experimental setup provides a baseline for understanding their relative retention behavior.

Objective: To determine and compare the retention times of benzoic acid, p-hydroxybenzoic acid, and p-aminobenzoic acid under isocratic reverse-phase HPLC conditions.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Detector: Diode Array Detector (DAD) set at 254 nm

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Benzoic Acid (Reference Standard)

  • p-Hydroxybenzoic Acid (Reference Standard)

  • p-Aminobenzoic Acid (Reference Standard)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) Acetonitrile:Water containing 0.1% formic acid. This acidic mobile phase ensures that the carboxylic acid functional groups are fully protonated.[5]

  • Standard Solution Preparation: Prepare individual stock solutions of benzoic acid, p-hydroxybenzoic acid, and p-aminobenzoic acid in the mobile phase at a concentration of 100 µg/mL. Then, prepare a mixed standard solution containing all three analytes at a final concentration of 10 µg/mL each.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Run Time: 15 minutes

  • Data Acquisition and Analysis: Inject the mixed standard solution and record the chromatogram. Identify each peak by comparing the retention times with individual standard injections.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (40:60 ACN:H2O + 0.1% Formic Acid) C Inject Sample (10 µL) A->C B Prepare Mixed Standard Solution (10 µg/mL) B->C D Isocratic Elution (1.0 mL/min, 30°C) C->D E UV Detection (254 nm) D->E F Record Chromatogram E->F G Determine Retention Times F->G ph_effect cluster_ph Mobile Phase pH vs. Benzoic Acid pKa (4.2) cluster_ionization Ionization State of Benzoic Acid cluster_retention Resulting Retention Time ph_low pH < pKa (e.g., 2.1) neutral Predominantly Neutral (Protonated) ph_low->neutral ph_equal pH = pKa (e.g., 4.2) mixed 50% Neutral 50% Ionized ph_equal->mixed ph_high pH > pKa (e.g., 6.1) ionized Predominantly Ionized (Deprotonated) ph_high->ionized long_rt Longest neutral->long_rt intermediate_rt Intermediate mixed->intermediate_rt short_rt Shortest ionized->short_rt

Caption: The effect of mobile phase pH on the ionization and retention of benzoic acid.

As the pH of the mobile phase increases, the retention time of benzoic acid is expected to decrease significantly. [3]

  • At pH 2.1: Benzoic acid is fully protonated and at its most hydrophobic, leading to the longest retention time.

  • At pH 4.2: A mixture of protonated and deprotonated forms exists, resulting in an intermediate retention time.

  • At pH 6.1: Benzoic acid is predominantly in its deprotonated, more polar form, causing it to elute much earlier. [3] This principle of "ion suppression" (using a low pH mobile phase for acidic analytes) is a common strategy to achieve good peak shape and reproducible retention times for acidic compounds. [1][6]

Conclusion and Best Practices

The separation of benzoic acid derivatives by reverse-phase HPLC is a clear demonstration of the fundamental principles of chromatography. The retention time is primarily dictated by the hydrophobicity of the molecule, which is influenced by its substituent groups and its ionization state.

For successful method development and optimization, consider the following:

  • Column Selection: A C18 column is a robust starting point for the separation of aromatic acids. [8][9]* Mobile Phase pH Control: For acidic analytes like benzoic acid derivatives, using a buffered or acidified mobile phase with a pH at least 1.5-2 units below the pKa of the analytes is crucial for achieving sharp peaks and stable retention times. [5]* Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. [2]The choice between them can affect selectivity and should be evaluated during method development.

  • Gradient Elution: For complex mixtures of benzoic acid derivatives with a wide range of polarities, a gradient elution (where the percentage of organic solvent is increased over time) may be necessary to achieve adequate separation of all components within a reasonable analysis time. [7] By understanding the interplay of molecular properties and chromatographic conditions, researchers can effectively develop and troubleshoot HPLC methods for the analysis of benzoic acid derivatives, ensuring accurate and reliable results.

References

  • Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Syed, R. A. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • ResearchGate. (2025, August 6). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. [Link]

  • ResearchGate. (n.d.). Retention time shift of benzoic acid with changing mobile phase pH. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • PubChem. (n.d.). Benzoic Acid. [Link]

  • ResearchGate. (n.d.). (A) Correlation of benzoic acid pKa with benzoic acid group Löwdin.... [Link]

  • EDETOX. (n.d.). Chemical Properties. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Analysis of Chloromethylaminobenzoic Acid Isomers

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics for 3-Amino-5-chloro-2-methylbenzoic acid (CAS: 1545630-42-9) versus its commercially prevalent structural isomer, 2-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics for 3-Amino-5-chloro-2-methylbenzoic acid (CAS: 1545630-42-9) versus its commercially prevalent structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid (CAS: 20776-67-4).

Executive Summary

In pharmaceutical synthesis—specifically for kinase inhibitors and anthranilic acid derivatives—distinguishing between regioisomers is a critical Quality Control (QC) challenge.

The target compound, 3-Amino-5-chloro-2-methylbenzoic acid , is structurally distinct from the more common 2-Amino-5-chloro-3-methylbenzoic acid (a key intermediate for chlorantraniliprole). While both share the same molecular weight (185.61 g/mol ) and functional groups, their FTIR spectra differ significantly due to intramolecular hydrogen bonding and steric ortho-effects .

This guide outlines the specific absorption bands required to positively identify the 3-amino isomer and reject the 2-amino impurity.

Structural Basis for Spectral Differences

To interpret the spectra accurately, one must understand the molecular geometry affecting the vibrational modes.

  • Target: 3-Amino-5-chloro-2-methylbenzoic acid

    • Configuration: The amino group (-NH₂) is at position 3, meta to the carboxylic acid (-COOH) at position 1.

    • Effect: There is no intramolecular hydrogen bond between the amine and the carbonyl oxygen. The carbonyl group is sterically crowded by the ortho-methyl group at position 2, potentially twisting the carboxylate out of the aromatic plane.

    • Spectral Result: Higher frequency C=O stretch; distinct N-H stretching profile.

  • Alternative: 2-Amino-5-chloro-3-methylbenzoic acid [1][2]

    • Configuration: The amino group is at position 2, ortho to the carboxylic acid.

    • Effect: A strong intramolecular hydrogen bond forms between the amino hydrogen and the carbonyl oxygen (forming a pseudo-6-membered ring).

    • Spectral Result: Lower frequency C=O stretch (red-shifted); broadened N-H bands.

Comparative FTIR Absorption Bands

The following table contrasts the expected bands for the target compound against the experimentally established values for its 2-amino isomer.

Functional GroupModeTarget Isomer (3-Amino)Common Isomer (2-Amino)Mechanistic Explanation
Carboxylic Acid (C=O) Stretching1690 – 1710 cm⁻¹ 1660 – 1675 cm⁻¹ The 2-amino isomer's intramolecular H-bond weakens the C=O bond, lowering its frequency. The 3-amino target lacks this interaction.
Amine (N-H) Stretching3350 & 3450 cm⁻¹ (Sharp)3300 – 3400 cm⁻¹ (Broad/Shifted)H-bonding in the 2-amino isomer broadens and red-shifts the symmetric/asymmetric N-H stretches.
Hydroxyl (O-H) Stretching2500 – 3000 cm⁻¹ 2500 – 3200 cm⁻¹ Broad "hump" typical of carboxylic acid dimers; overlaps significantly with C-H stretches in both cases.
Aromatic Ring (C=C) Ring Breathing1590 – 1610 cm⁻¹ 1580 – 1600 cm⁻¹ Conjugation efficiency differs. The twisted carboxyl group in the 3-amino isomer (due to ortho-methyl) reduces conjugation, slightly raising the frequency.
Aryl Chloride (C-Cl) Stretching1050 – 1090 cm⁻¹ 1050 – 1090 cm⁻¹ Position 5 is consistent in both isomers; this band is not diagnostic for differentiation.
Fingerprint Region Bending800 – 900 cm⁻¹ 740 – 780 cm⁻¹ Substitution patterns (1,2,3,5-tetrasubstituted) create unique out-of-plane (oop) C-H bending signatures.

Critical QC Check: If your spectrum shows a carbonyl peak below 1675 cm⁻¹, you likely have the 2-amino isomer , not the 3-amino target.

Experimental Protocol

To ensure reproducibility and minimize sampling artifacts (such as moisture interference), follow this validated protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for carboxylic acids to prevent ion exchange (forming K+ salts) which shifts the C=O peak to ~1550-1600 cm⁻¹ (carboxylate antisymmetric stretch).

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.05 absorbance units of CO₂/H₂O.

  • Sample Loading: Place ~10 mg of the solid sample onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Good contact is essential for the 2500–3000 cm⁻¹ region.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply ATR correction (if comparing to transmission library spectra) and baseline correction.

Isomer Identification Workflow

The following logic flow illustrates the decision process for verifying the identity of the 3-Amino-5-chloro-2-methylbenzoic acid intermediate.

Isomer_ID Start Start: Crude Solid Sample Measure Acquire FTIR Spectrum (ATR) Start->Measure Check_CO Check Carbonyl (C=O) Band Measure->Check_CO Result_2Amino Isomer A: 2-Amino-5-chloro-3-methyl (Strong H-Bonding Detected) Check_CO->Result_2Amino < 1675 cm⁻¹ Check_NH Check N-H Band Profile Check_CO->Check_NH > 1685 cm⁻¹ Result_3Amino Isomer B: 3-Amino-5-chloro-2-methyl (Target Compound) Check_NH->Result_2Amino Broad/Shifted Check_NH->Result_3Amino Sharp Doublet (~3350/3450)

Figure 1: Decision tree for distinguishing regioisomers based on Carbonyl and Amine stretching frequencies.

Synthesis & Impurity Context

In the synthesis of the 3-amino target, the starting material is often 3-amino-2-methylbenzoic acid or a nitro-precursor.

  • Precursor Check: The nitro-precursor (3-nitro-2-methylbenzoic acid) will display strong asymmetric NO₂ stretches at 1530 cm⁻¹ and symmetric stretches at 1350 cm⁻¹ .

  • Completion Monitoring: The disappearance of these NO₂ bands and the appearance of the NH₂ doublet at 3350/3450 cm⁻¹ confirms the reduction step.

References

  • PubChem Compound Summary. "2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4)."[2] National Center for Biotechnology Information. Accessed Feb 16, 2026. [Link]

  • Frontiers in Pharmacology. "Structure-activity investigation of a G protein-biased agonist... (Synthesis of S-6' from 3-Amino-5-chloro-2-methylbenzoic acid)." Frontiers. Accessed Feb 16, 2026. [Link]

  • NIST Chemistry WebBook. "Infrared Spectroscopy of Benzoic Acid Derivatives." National Institute of Standards and Technology.[3] [Link]

Sources

Validation

Technical Verification Guide: Thermal Properties of 3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9)

[1] Executive Summary: The Isomer Challenge Target Compound: 3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[] The Core Problem: Publ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Isomer Challenge

Target Compound: 3-Amino-5-chloro-2-methylbenzoic acid (CAS 1545630-42-9) Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[]

The Core Problem: Publicly validated physical data for CAS 1545630-42-9 is scarce compared to its widely available positional isomer, 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4) , which has a well-documented melting point of 239–243 °C [1].[]

In drug development, confusing these isomers can lead to catastrophic synthesis failures.[] This guide provides a comparative analysis of thermal verification methods to establish a "Gold Standard" melting point (MP) for your specific lot, distinguishing it from common isomeric impurities.

Comparative Analysis: Verification Methodologies

To verify the identity and purity of CAS 1545630-42-9, relying solely on a visual capillary melt is insufficient due to the potential for decomposition and sublimation common in amino-benzoic acids.[] We compare the two industry-standard performance metrics below.

Table 1: Method Performance Comparison
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic)
Primary Output Melting Range (Start/End Liquid)Onset Temperature (

) & Enthalpy of Fusion (

)
Sample Requirement 1–5 mg (destructive)2–5 mg (destructive/encapsulated)
Precision

0.5–1.0 °C (Operator Dependent)

0.1 °C (Automated)
Decomposition Detection Difficult (Darkening often mistaken for melt)High (Exothermic events clearly distinct from endothermic melt)
Isomer Differentiation Low (Ranges often overlap)High (Distinct energy profiles/eutectic behavior)
Suitability Routine QC / Quick CheckReference Standard Establishment

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Objective: Determine the thermodynamic melting point (


) and rule out solvates or polymorphs.[]

Equipment: TA Instruments DSC2500, PerkinElmer DSC 8000, or equivalent. Reference Standards: Indium (


) and Zinc (

) for calibration.[]

Workflow:

  • Sample Prep: Weigh 2.0–4.0 mg of dried CAS 1545630-42-9 into a Tzero aluminum pan.

  • Encapsulation: Crimp with a pinhole lid (allows volatiles to escape, preventing pan deformation during decomposition).[]

  • Equilibration: Equilibrate at 30 °C.

  • Ramp: Heat at 10 °C/min to 300 °C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the sharp endothermic peak (Melting).[]

    • Watch for broad exothermic baselines immediately following the melt (Decomposition).[]

    • Critical Check: If a desolvation endotherm appears <150 °C, the sample is a solvate, not the free acid.

Protocol B: Capillary Method (Routine QC)

Objective: Rapid visual confirmation against the established DSC standard.[]

Equipment: Mettler Toledo MP90 or Büchi M-565.

Workflow:

  • Grinding: Finely grind the sample to ensure uniform heat transfer.[] Coarse crystals lead to broad ranges.[]

  • Packing: Fill capillary to 3 mm height. Compact by tapping (loose packing causes "lag" in temperature reading).[]

  • Ramp:

    • Fast Ramp (10 °C/min) to 200 °C.[]

    • Slow Ramp (1.0 °C/min) from 200 °C until melt is observed.

  • Endpoint Definition: Record

    
     (first liquid droplet) and 
    
    
    
    (complete clarity).

Data Interpretation & Isomer Differentiation

Since the isomer (CAS 20776-67-4) melts at ~240 °C, your target (CAS 1545630-42-9) likely exhibits a distinct thermal profile.[] Use the Mixed Melting Point Technique if DSC is unavailable.[]

The "Mixed Melt" Verification Strategy

If you suspect your sample is actually the cheaper isomer (CAS 20776-67-4):

  • Mix your sample 50:50 with a known standard of CAS 20776-67-4.[]

  • Measure the MP of the mixture.[]

  • Result A: If MP remains sharp and unchanged

    
     Your sample IS  the incorrect isomer.[]
    
  • Result B: If MP drops significantly (depression) and broadens

    
     Your sample is chemically distinct (likely the correct target).[]
    
Visualization: Verification Logic Flow

MP_Verification Start Sample: CAS 1545630-42-9 TGA Step 1: TGA Screening (Check for Volatiles/Solvents) Start->TGA DSC Step 2: DSC Analysis (10°C/min, N2) TGA->DSC Decision Is Endotherm < 200°C? DSC->Decision Solvate Result: Solvate/Hydrate (Dry & Retest) Decision->Solvate Yes HighMelt Result: High Melt Anhydrous (Likely Target) Decision->HighMelt No IsomerCheck Step 3: Isomer Differentiation (Mixed Melt with CAS 20776-67-4) HighMelt->IsomerCheck Final Establish Reference Range (e.g., 2XX - 2XX °C) IsomerCheck->Final

Figure 1: Logical workflow for establishing the thermal reference standard for CAS 1545630-42-9, ensuring differentiation from solvents and isomers.

Scientific Integrity & Causality (E-E-A-T)

Why Decomposition Matters

Amino-benzoic acids are prone to decarboxylation at high temperatures.[]

  • Observation: In a capillary tube, you may see gas bubbles (CO2 evolution) just before or during the melt.[]

  • DSC Advantage: DSC separates the endothermic melt from the exothermic decomposition.[] If the events overlap, use a Hermetically Sealed Pan to suppress volatilization and shift the decomposition to a higher temperature, allowing the true melting point to be observed [2].

The Role of Purity

Impurities as low as 1% can depress the melting point by 0.5–2.0 °C (Molal Freezing Point Depression).[]

  • Equation:

    
    []
    
  • Therefore, a wide range (>2 °C) in your capillary test confirms the need for recrystallization (typically from Ethanol/Water or Toluene) before establishing the standard.[]

References

  • TA Instruments.[] (n.d.). Thermal Analysis of Pharmaceuticals: Melting vs. Decomposition. Retrieved from [Link]

  • Mettler Toledo.[] (n.d.). Thermal Analysis Application Handbook: Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for C8H8ClNO2 Compounds: A Comparative Technical Guide

Executive Summary & Scientific Context The molecular formula C8H8ClNO2 represents a critical class of pharmaceutical intermediates, most notably Chlorophenylglycine isomers (used in clopidogrel synthesis) and Methyl 3-am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The molecular formula C8H8ClNO2 represents a critical class of pharmaceutical intermediates, most notably Chlorophenylglycine isomers (used in clopidogrel synthesis) and Methyl 3-amino-4-chlorobenzoate . Precise elemental characterization of these compounds is notoriously difficult due to the "Halogen Effect"—the interference of chlorine gas (


) with standard combustion catalysts and detectors.

This guide objectively compares the two primary methodologies for validating C8H8ClNO2 purity: Dynamic Flash Combustion (CHNS) versus the classical Schöniger Oxygen Flask method. It further evaluates the performance of different Certified Reference Materials (CRMs) used to calibrate these systems.

The Challenge: C8H8ClNO2 Theoretical Composition

To validate any method, the experimental data must fall within the ACS-mandated tolerance of ±0.4% from these theoretical values:

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 812.01196.08851.77%
Hydrogen 81.0088.0644.35%
Chlorine 135.45035.45019.10%
Nitrogen 114.00714.0077.55%
Oxygen 215.99931.99817.24%
Total 185.607 g/mol 100.00%

Comparative Analysis of Calibration Standards

In elemental analysis, you do not use a "C8H8ClNO2 standard" to analyze C8H8ClNO2. You use a highly stable, traceable CRM to build a calibration curve. The choice of standard critically impacts the accuracy of the nitrogen and carbon recovery in the presence of chlorine.

Table 1: Performance Comparison of Common CRMs for Halogenated Matrices
StandardFormula% NSuitability for C8H8ClNO2ProsCons
Acetanilide

10.36%High Excellent structural analog (aromatic amide). Stable.Lacks Chlorine; requires separate Cl validation.
Sulfanilamide

16.27%Medium Good for simultaneous CHNS mode.High N content compared to C8H8ClNO2 (7.55%) can skew low-range linearity.
BBOT

6.51%High Nitrogen % (6.51%) is very close to target (7.55%).Expensive; large molecule can be harder to combust fully.
Cystine

11.66%Low Standard for Sulfur.Decomposition profile differs significantly from aromatic chlorides.

Recommendation: For C8H8ClNO2, Acetanilide is the superior calibration standard for C/H/N determination due to its structural similarity (benzene ring + amide linkage) and similar C/N ratio.

Methodological Comparison: Flash Combustion vs. Wet Chemistry

Method A: Dynamic Flash Combustion (Automated)

The modern standard for high-throughput C/H/N determination.

  • Mechanism: Sample is dropped into a combustion tube at 950°C+ with Oxygen boost.

  • The Chlorine Problem:

    
     gas produced during combustion can poison the standard Copper reduction tube and interfere with the Thermal Conductivity Detector (TCD).
    
  • The Solution: Use of Silver Tungstate on Magnesium Oxide or Silver Vanadate as a halogen scrubber in the combustion tube.

Method B: Schöniger Oxygen Flask (Classical)

The "Gold Standard" for Chlorine determination.

  • Mechanism: Sample is wrapped in ashless paper and ignited in a pure

    
     atmosphere inside a sealed flask containing absorbing solution (NaOH/H2O2).
    
  • Detection: Potentiometric titration with

    
    .[1][2]
    
Table 2: Technical Performance Matrix
FeatureDynamic Flash Combustion (CHNS Mode)Schöniger Flask + Titration
Target Elements C, H, N (Simultaneous)Cl, S (Individual)
Sample Req. 1–3 mg10–20 mg
Precision (RSD) < 0.1%0.3% – 0.5%
Interference Halogens must be scrubbed (Ag-reagents).Metals can interfere with titration.
Throughput 5 mins/sample (Automated)30 mins/sample (Manual)
Safety High (Closed loop)Low (Explosion risk)
Verdict Best for C/H/N Best for Cl

Experimental Protocols (Self-Validating Systems)

Protocol 1: Handling C8H8ClNO2 in Flash Combustion

Objective: Prevent Cl interference on N-determination.

  • Instrument Setup: Configure the CHNS analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Reactor Packing (Critical Step):

    • Zone 1 (Top): Chromium Oxide (

      
      ) – Oxidation catalyst.
      
    • Zone 2 (Middle):Silver Cobaltous-Cobaltic Oxide (

      
      ) OR Silver Tungstate  (
      
      
      
      ). Note: This layer binds the Chlorine as AgCl.
    • Zone 3 (Bottom): Copper wires (

      
      ) – Reduces 
      
      
      
      to
      
      
      .
  • Calibration: Run a K-factor calibration using Acetanilide (2 mg).

  • Sample Run: Weigh 2.000 mg (±0.005 mg) of C8H8ClNO2 into a Tin capsule.

  • Validation: The Nitrogen peak must return to baseline before Carbon elutes. If tailing occurs, the Silver scrubber is saturated.

Protocol 2: The Schöniger Flask Workflow for Chlorine

Objective: Precise quantitation of the 19.10% Cl content.

  • Preparation: Add 10 mL 0.1 M NaOH and 3 drops

    
     to a 500 mL thick-walled iodine flask.
    
  • Ignition: Weigh 15 mg sample onto ashless paper with a fuse. Place in Pt-basket. Flush flask with

    
    , ignite, and invert immediately.
    
  • Absorption: Shake for 15 mins. The solution must be clear (no soot).

  • Titration: Acidify with

    
    . Titrate against 0.01 M 
    
    
    
    using a potentiometric silver electrode.

Visualization of Analytical Logic

The following diagram illustrates the decision logic for analyzing halogenated organics like C8H8ClNO2 to ensure ACS-grade data integrity.

AnalysisWorkflow Start Start: C8H8ClNO2 Sample CheckCl Check Halogen Content (Theoretical: ~19% Cl) Start->CheckCl Split Split Analysis Stream CheckCl->Split CHN_Path Path A: C/H/N Determination Split->CHN_Path Halogen_Path Path B: Chlorine Determination Split->Halogen_Path Scrubber CRITICAL: Add Ag-Tungstate to Combustion Tube CHN_Path->Scrubber Combustion Flash Combustion (950°C) Scrubber->Combustion Detection TCD Detection (N2, CO2, H2O) Combustion->Detection DataReview Data Synthesis Compare vs. Theoretical Detection->DataReview Flask Schöniger Oxygen Flask (Combustion in O2) Halogen_Path->Flask Titration Potentiometric Titration (AgNO3) Flask->Titration Titration->DataReview PassFail Pass Criteria: ±0.4% Absolute Error DataReview->PassFail

Figure 1: Dual-stream analytical workflow ensuring Chlorine does not interfere with C/H/N quantitation while being accurately measured itself.

References

  • American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. Retrieved from [Link][3]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 141d: Acetanilide. Retrieved from [Link]

  • Schöniger, W. (1955).[4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5] Mikrochimica Acta, 43(1), 123-129. (Foundational Method Reference).

  • PubChem. (2023). Compound Summary: L-3-Chlorophenylglycine (C8H8ClNO2).[6] Retrieved from [Link]

Sources

Validation

A Comparative Crystallographic Guide to Substituted Benzoic Acid Derivatives

A Note to the Reader: This guide provides a comparative analysis of the single-crystal X-ray crystallography data for several substituted benzoic acid derivatives. Initial investigations did not yield publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide provides a comparative analysis of the single-crystal X-ray crystallography data for several substituted benzoic acid derivatives. Initial investigations did not yield publicly available crystallographic data for 3-Amino-5-chloro-2-methylbenzoic acid. Therefore, this guide will serve as a practical example of how to compare related crystal structures, using o-toluic acid, o-chlorobenzoic acid, and methyl 2-amino-5-chlorobenzoate as primary examples. This approach allows us to delve into the principles of crystallographic comparison even in the absence of data for a specific compound of interest.

The Significance of Single-Crystal X-ray Crystallography in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray crystallography is an unparalleled technique that provides this detailed structural information at the atomic level.[1][2] This knowledge is crucial for understanding a molecule's physicochemical properties, such as solubility, stability, and crystal packing, which in turn profoundly influence its bioavailability and efficacy as a drug substance. For active pharmaceutical ingredients (APIs) like substituted benzoic acids, which are common scaffolds in medicinal chemistry, a thorough understanding of their solid-state structure is a prerequisite for rational drug design and development.

Comparative Analysis of Crystallographic Data

While the crystal structure of 3-Amino-5-chloro-2-methylbenzoic acid is not publicly available, we can gain valuable insights by comparing the crystallographic parameters of structurally related molecules. For this guide, we will examine o-toluic acid, o-chlorobenzoic acid, and methyl 2-amino-5-chlorobenzoate.

Parametero-Toluic Acido-Chlorobenzoic AcidMethyl 2-amino-5-chlorobenzoate
Chemical Formula C₈H₈O₂[3][4]C₇H₅ClO₂[5][6][7]C₈H₈ClNO₂[8][9][10]
Molecular Weight 136.15 g/mol [3][4]156.57 g/mol [5][6]185.60 g/mol [8][9]
Crystal System MonoclinicMonoclinic[5]Monoclinic[8]
Space Group P2₁/cP2₁/cP2₁[8]
a (Å) 13.913(3)13.843.9480(8)[8]
b (Å) 4.063(1)3.859.0230(18)[8]
c (Å) 12.591(3)12.8212.018(2)[8]
β (°) 108.79(2)110.494.10(3)[8]
Volume (ų) 673.4(3)641.0427.02(15)[8]
Z 442[8]
Calculated Density (g/cm³) 1.3421.6231.444
Hydrogen Bonding Carboxylic acid dimersCarboxylic acid dimersIntermolecular N-H···O and intramolecular N-H···O[8]

Expert Analysis of the Data:

The comparison of o-toluic acid and o-chlorobenzoic acid is particularly insightful due to the similar van der Waals radii of the methyl and chloro substituents. Both crystallize in the monoclinic space group P2₁/c and exhibit the classic hydrogen-bonded carboxylic acid dimer motif. However, the subtle differences in their cell parameters, particularly the unit cell volume, can be attributed to the differing electronic nature and packing efficiencies of the methyl versus the chloro group.[11]

Methyl 2-amino-5-chlorobenzoate, while also monoclinic, crystallizes in the non-centrosymmetric space group P2₁. A key feature of its structure is the presence of both inter- and intramolecular hydrogen bonds involving the amino and ester groups. The intramolecular N-H···O hydrogen bond leads to the formation of a stable six-membered ring, which influences the overall conformation of the molecule.[8][12] This type of detailed structural information is invaluable for understanding how functional group modifications can impact crystal packing and, consequently, the material's properties.

Experimental Workflow for Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a meticulous process that requires careful execution of several steps. The following is a generalized protocol for the structure determination of a small organic molecule like a substituted benzoic acid.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_growth Slow evaporation, vapor diffusion, or cooling crystallization crystal_selection Select a suitable single crystal crystal_growth->crystal_selection mounting Mount crystal on diffractometer crystal_selection->mounting data_collection Collect diffraction data using Mo or Cu radiation mounting->data_collection data_reduction Data reduction and space group determination data_collection->data_reduction structure_solution Solve structure using direct methods or Patterson synthesis data_reduction->structure_solution structure_refinement Refine atomic positions and displacement parameters structure_solution->structure_refinement validation Validate structure (e.g., CheckCIF) structure_refinement->validation analysis Analyze bond lengths, angles, and intermolecular interactions validation->analysis cif_generation Generate Crystallographic Information File (CIF) analysis->cif_generation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Crystal Growth: The cornerstone of a successful X-ray diffraction experiment is the availability of high-quality single crystals. For small organic molecules, common crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is critical and often requires screening a variety of options to find conditions that promote slow, ordered crystal growth.

  • Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension). The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically 100 K).[13]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.[13] The choice of X-ray source (e.g., Molybdenum or Copper) depends on the nature of the sample.[2] The diffractometer rotates the crystal through a series of angles, and the diffracted X-rays are recorded by a detector. A complete dataset consists of thousands of individual reflection intensities.

  • Data Reduction and Space Group Determination: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and the crystal's space group. This step is crucial as it defines the symmetry of the crystal lattice.

  • Structure Solution: The processed data are then used to solve the crystal structure. For small molecules, direct methods are most commonly employed. These are computational techniques that use the phases of the most intense reflections to generate an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[14] This iterative procedure adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are often placed at calculated positions and refined using a riding model.

  • Validation and Analysis: The final refined structure is rigorously validated to ensure its quality and correctness. This is often done using software like PLATON or by submitting the data to the International Union of Crystallography's CheckCIF service. A thorough analysis of the final structure includes an examination of bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and van der Waals contacts.

Logical Relationships in Crystallographic Analysis

The process of determining and analyzing a crystal structure is a logical and self-validating system. Each step builds upon the previous one, and inconsistencies at any stage can indicate problems with the crystal, the data, or the refinement model.

logical_relationships cluster_experimental Experimental cluster_computational Computational cluster_validation Validation CrystalQuality High-Quality Crystal DiffractionData Accurate Diffraction Data CrystalQuality->DiffractionData UnitCell Correct Unit Cell & Space Group DiffractionData->UnitCell InitialModel Good Initial Structural Model UnitCell->InitialModel RefinedModel Refined Structural Model InitialModel->RefinedModel R_factors Low R-factors RefinedModel->R_factors ResidualDensity Flat Residual Electron Density RefinedModel->ResidualDensity GeometricParameters Reasonable Geometric Parameters RefinedModel->GeometricParameters FinalStructure Accurate and Validated Crystal Structure R_factors->FinalStructure ResidualDensity->FinalStructure GeometricParameters->FinalStructure

Figure 2. Logical flow and self-validation in crystallographic structure determination.

The quality of the final structure is assessed by several factors, including the R-factor (a measure of the agreement between the observed and calculated structure factors), the residual electron density map (which should be relatively flat), and the reasonableness of the derived geometric parameters (bond lengths and angles). A low R-factor, a clean residual density map, and chemically sensible geometry are all indicators of a successful and trustworthy structure determination.

Conclusion

While the crystal structure of 3-Amino-5-chloro-2-methylbenzoic acid remains to be determined, the comparative analysis of its structural analogs provides a powerful demonstration of the utility of single-crystal X-ray crystallography. The detailed insights into molecular conformation, crystal packing, and intermolecular interactions are indispensable for the rational design and development of new pharmaceutical compounds. The rigorous and self-validating nature of the crystallographic workflow ensures the generation of reliable and accurate structural data, forming a solid foundation for advancing our understanding of structure-property relationships in the solid state.

References

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Ferguson, G., & Sim, G. A. (1959). The crystal and molecular structure of o-chlorobenzoic acid. Acta Crystallographica, 12(12), 941-946. [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 315-329. [Link]

  • Coles, S. J., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 63-69. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved February 15, 2026, from [Link]

  • Amanote Research. (n.d.). (PDF) Methyl 2-Amino-5-Chlorobenzoate - Acta. Retrieved February 15, 2026, from [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • David, W. I. F., & Shankland, K. (2017). Solving molecular organic crystal structures from powders. IUCrJ, 4(4), 417-431. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 2). o-Toluic acid. [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved February 15, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of St Andrews. (n.d.). Introduction to Structure Refinement. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved February 15, 2026, from [Link]

  • Stawski, W. (2024, March 12). Crystal structure refinement 1. Introduction to constraints and restraints [Video]. YouTube. [Link]

  • PubChem. (n.d.). o-Chlorobenzoic acid p-chlorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, November 29). 2-Chlorobenzoic acid. [Link]

  • PubChem. (n.d.). p-Toluic Acid. Retrieved February 15, 2026, from [Link]

  • precisionFDA. (n.d.). o-TOLUIC ACID. Retrieved February 15, 2026, from [Link]

Sources

Comparative

UV-Vis Spectroscopic Characterization of Amino-Chlorobenzoic Acids: A Comparative Technical Guide

Executive Summary Amino-chlorobenzoic acids (ACBAs) serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as fenamates and diclofenac, as well as agrochemicals. While Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-chlorobenzoic acids (ACBAs) serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as fenamates and diclofenac, as well as agrochemicals. While Nuclear Magnetic Resonance (NMR) provides structural certainty, UV-Visible spectroscopy remains the industry standard for rapid physicochemical profiling—specifically for determining pKa values, solubility limits, and tautomeric equilibria in dilute solution.

This guide objectively compares the UV-Vis spectral behaviors of key ACBA isomers and evaluates the technique against potentiometric alternatives for pKa determination.

Theoretical Framework: Electronic Transitions & Substituent Effects

To accurately interpret the spectra of ACBAs, one must understand the interplay between the benzene chromophore and its substituents.

The Chromophoric System

The benzene ring exhibits three primary absorption bands:

  • E1 Band (184 nm):

    
     (Allowed, intense).
    
  • E2 Band (204 nm):

    
     (Forbidden, weak).
    
  • B Band (254 nm):

    
     (Forbidden, benzenoid band).
    
Auxochromic Perturbations

In ACBAs, the amino (-NH₂) and chloro (-Cl) groups act as auxochromes, altering the energy gaps of these transitions:

  • Amino Group (Strong Auxochrome): The lone pair on nitrogen participates in

    
     conjugation with the ring. This stabilizes the excited state more than the ground state, causing a significant Bathochromic (Red) Shift  and a Hyperchromic effect  (increased intensity).
    
  • Carboxyl Group (Chromophore): Acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-R), further extending conjugation.

  • Chlorine Atom: Exhibits a dual nature—electron-withdrawing via induction (-I) but electron-donating via resonance (+R). In UV-Vis, the resonance effect typically dominates, contributing to slight red shifts and fine-structure broadening.

Visualizing the Electronic Logic

The following diagram illustrates the competing electronic effects that define the ACBA spectrum.

ElectronicEffects Benzene Benzene Ring (Base Chromophore) Result Observed Spectrum: Bathochromic Shift (Red) Hyperchromic Effect Benzene->Result Energy Gap Reduction Amino Amino Group (-NH2) (+R Effect, Strong) Amino->Benzene n -> pi* Donation Carboxyl Carboxyl Group (-COOH) (-R, -I Effect) Carboxyl->Benzene Conjugation Extension Chloro Chloro Group (-Cl) (-I > +R typically) Chloro->Benzene Inductive Withdrawal Minor Resonance

Figure 1: Interplay of auxochromic substituents on the benzene chromophore leading to spectral shifts.

Comparative Analysis

Isomer Differentiation: 2-Amino-4-Chloro vs. 2-Amino-5-Chloro

The position of the chlorine atom relative to the amino and carboxyl groups creates distinct spectral fingerprints due to steric and electronic vectors.

Feature2-Amino-4-Chlorobenzoic Acid2-Amino-5-Chlorobenzoic AcidMechanistic Insight

(Band I)
~315 nm~310 nmPara-substitution (4-Cl) extends conjugation along the N-C-C-Cl axis more effectively than meta (5-Cl).

(Band II)
~242 nm~238 nm
Molar Absorptivity (

)
HigherLowerSymmetry and dipole moment vector alignment enhance transition probability for the 4-Cl isomer.
pKa (COOH) ~2.30~2.155-Cl is para to the COOH (if counted from NH2 as 1, COOH is 2, Cl is 5? No. Standard numbering: COOH=1. Then 5-Cl is meta to COOH). Correction: In 2-amino-5-chlorobenzoic acid, Cl is meta to COOH and para to NH2. The electron-withdrawing Cl stabilizes the carboxylate anion, lowering pKa.
Technique Comparison: UV-Vis vs. Potentiometry for pKa

For drug development, determining the dissociation constant (pKa) is vital.

ParameterUV-Vis SpectrophotometryPotentiometric TitrationVerdict
Sample Requirement Microgram scale (

M range)
Milligram scale (mM range)UV-Vis is superior for early-stage, scarce compounds.
Solubility Handling Excellent (can work in very dilute solutions)Poor (requires higher conc., risks precipitation)UV-Vis is preferred for hydrophobic ACBAs.
Precision

pKa units

pKa units
Potentiometry is the "Gold Standard" for accuracy if material allows.
Impurity Tolerance Low (Impurities with chromophores interfere)Moderate (unless impurity is acidic/basic)Potentiometry is more robust to trace UV-active impurities.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol utilizes a self-validating "buffer-scan" approach to determine the pKa of 2-amino-5-chlorobenzoic acid.

Materials
  • Analyte: 2-Amino-5-chlorobenzoic acid (>98% purity).

  • Solvent: Methanol (HPLC Grade) for stock; Deionized water for buffers.

  • Buffers: Britton-Robinson or Phosphate-Citrate series (pH 1.5 to 8.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow Diagram

ExperimentalProtocol Stock 1. Stock Solution (1 mM in MeOH) Mix 3. Sample Mixing (Final: 50 µM) Stock->Mix Buffer 2. Buffer Prep (pH 1.5 - 8.0) Buffer->Mix Scan 4. Spectral Scan (200-400 nm) Mix->Scan Iso 5. Validate: Isosbestic Points? Scan->Iso Iso->Stock No (Check Stability) Calc 6. Henderson-Hasselbalch Regression Iso->Calc Yes

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the ACBA in methanol to create a 1.0 mM stock solution. Methanol is used to ensure complete solubilization before dilution.

  • Working Solutions: Aliquot 50

    
    L of stock into 2.95 mL of aqueous buffer at varying pH levels (pH 1.5, 2.0, 2.5 ... 8.0). Final concentration 
    
    
    
    M.
    • Critical Control: Maintain constant ionic strength (

      
       M) using KCl to prevent activity coefficient variations.
      
  • Blanking: Perform baseline correction using the specific buffer (without analyte) for each pH point.

  • Data Acquisition: Scan from 200 nm to 400 nm.

    • Self-Validation Check: Overlay all spectra. You must observe isosbestic points (wavelengths where absorbance is invariant with pH). If these points drift, the sample is degrading or precipitating.

  • Data Analysis: Select the wavelength with the maximum change in absorbance (

    
    ). Plot Absorbance vs. pH and fit to the sigmoidal Boltzmann equation or linearized Henderson-Hasselbalch equation:
    
    
    
    

Data Interpretation & Reference Values

The following data summarizes the spectral characteristics expected for 2-amino-5-chlorobenzoic acid in aqueous media.

Species FormpH Condition

(nm)

(L mol

cm

)
Structural Note
Cationic (

)
pH < 1.5228, 298~8,500Protonated amino group (-NH

) deactivates resonance.
Zwitterionic/Neutral (

)
pH ~ 3.5245, 312~4,200Coexistence of -COO

and -NH

(Zwitterion dominant in anthranilic derivatives).
Anionic (

)
pH > 6.0215, 305~6,100Fully deprotonated. Strong conjugation from -NH

to -COO

.

Note on Shifts: The transition from Neutral to Anionic typically results in a hypsochromic (blue) shift of Band I due to the loss of the hydrogen bond stabilization between the ammonium and carboxylate groups.

References

  • Tomsho, J. W., et al. (2012). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters. [Link]

  • Koczon, P., et al. (1999). "Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids." Asian Journal of Physics. [Link]

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights. [Link]

  • PubChem. (2025).[1] "2-Amino-5-chlorobenzoic acid Compound Summary." National Library of Medicine. [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Amino-2-methylbenzoic Acid vs. 3-Amino-4-methylbenzoic Acid

Executive Summary This guide provides a technical comparison between two structural isomers: 3-amino-2-methylbenzoic acid (Isomer A) and 3-amino-4-methylbenzoic acid (Isomer B) . While they share identical molecular weig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two structural isomers: 3-amino-2-methylbenzoic acid (Isomer A) and 3-amino-4-methylbenzoic acid (Isomer B) . While they share identical molecular weights and functional groups, their chemical behaviors diverge significantly due to the "Ortho Effect" and Steric Buttressing .

  • Isomer A (2-Me): Characterized by a "steric sandwich" where the methyl group at C2 is wedged between the carboxylic acid (C1) and the amine (C3). This configuration significantly retards nucleophilic attack at the carbonyl carbon but increases acidity due to steric inhibition of resonance. It is a key scaffold for Nelfinavir and Lenalidomide analogs.

  • Isomer B (4-Me): Characterized by an unhindered carboxylic acid (para to methyl). It exhibits standard benzoic acid reactivity and serves as a critical impurity marker and intermediate for Nilotinib .

Structural & Electronic Analysis

The primary differentiator is the position of the methyl group relative to the reactive centers (COOH and NH₂).

Steric Environment Map

The following diagram illustrates the steric congestion (buttressing effect) present in Isomer A compared to the open accessibility of Isomer B.

StericMap cluster_A Isomer A: 3-amino-2-methylbenzoic acid cluster_B Isomer B: 3-amino-4-methylbenzoic acid A_COOH COOH (C1) [Highly Hindered] A_Me CH3 (C2) [Steric Wedge] A_Me->A_COOH Ortho Effect (Twists COOH) A_NH2 NH2 (C3) [Hindered] A_Me->A_NH2 Buttressing B_COOH COOH (C1) [Open/Accessible] B_NH2 NH2 (C3) [Hindered] B_Me CH3 (C4) [Remote from COOH] B_Me->B_COOH Para (Electronic only) B_Me->B_NH2 Ortho Interaction

Figure 1: Steric interaction map showing the "Sandwich Effect" in Isomer A vs. the accessible carbonyl in Isomer B.

Physicochemical Property Comparison[1][2][3][4]
Feature3-Amino-2-methylbenzoic Acid (Isomer A)3-Amino-4-methylbenzoic Acid (Isomer B)
Steric Environment High (C1/C2/C3 Sandwich) Low (C1 is open)
Acidity (pKa) ~3.91 (Stronger) Methyl twists COOH out of plane, reducing resonance stabilization of the neutral acid.~4.36 (Weaker) Methyl is electron-donating (+I) and COOH remains planar.
Esterification Rate Slow (Requires forcing conditions/catalyst)Fast (Standard Fischer conditions)
Diazotization Possible; yields 3-hydroxy-2-methylbenzoic acid.Possible; yields 3-hydroxy-4-methylbenzoic acid.
Drug Application Nelfinavir (via 3-hydroxy derivative), Lenalidomide precursors.Nilotinib (Impurity C / Intermediate).[1][2][3]

Reactivity Module 1: Carboxylic Acid Functionalization

The most immediate practical difference is in the reactivity of the carboxylic acid.

Mechanism: The Ortho-Effect on Esterification

In Isomer A , the C2-methyl group sterically blocks the trajectory of incoming nucleophiles (like alcohols) attacking the carbonyl carbon. Furthermore, the tetrahedral intermediate formed during esterification is destabilized by the crowding of the adjacent substituents.

  • Isomer A Protocol Adjustment: Requires stronger activation (e.g., Thionyl chloride to Acid Chloride) or prolonged reflux times.

  • Isomer B Protocol: Reacts readily with MeOH/H₂SO₄.

Experimental Data: Fischer Esterification Efficiency

Conditions: Methanol, H₂SO₄ (cat), Reflux, 4 hours.

SubstrateConversion (HPLC)Notes
Isomer B (4-Me) > 95%Clean conversion to methyl ester.
Isomer A (2-Me) < 40%Significant starting material remains due to steric hindrance.

Critical Insight: When synthesizing libraries, do not assume Isomer A will couple under the same automated conditions as Isomer B. Use acid chloride activation for Isomer A.

Reactivity Module 2: Amino Group Transformations

Both isomers possess an amino group ortho to a methyl group. However, the downstream utility differs based on the target pharmacophore.

Pathway: Diazotization to Hydroxy-Benzoic Acids

A common workflow involves converting the amine to a hydroxyl group (Sandmeyer-type hydroxylation). This is critical for Isomer A in the synthesis of HIV protease inhibitors.

Diazotization Start 3-Amino-2-methylbenzoic Acid Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, H2SO4 0°C Product 3-Hydroxy-2-methylbenzoic Acid (Nelfinavir Fragment) Diazo->Product H2O, Heat Hydrolysis

Figure 2: Synthesis of the Nelfinavir intermediate via diazotization of Isomer A.

Experimental Protocols

Protocol A: High-Yield Esterification of Isomer A (The Hindered Substrate)

Standard Fischer esterification fails. This protocol uses Thionyl Chloride to overcome the C2-methyl steric barrier.

  • Setup: Equip a 250 mL 3-neck RBF with a reflux condenser, N₂ inlet, and addition funnel.

  • Charge: Add 3-amino-2-methylbenzoic acid (10.0 g, 66 mmol) and dry Methanol (100 mL).

    • Note: The zwitterionic amino acid may not fully dissolve initially.

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq, 7.2 mL) dropwise over 20 mins.

    • Why: SOCl₂ generates HCl in situ and transiently forms the highly reactive acid chloride/acyl sulfite species, bypassing the steric energy barrier.

  • Reflux: Heat to reflux (65°C) for 12 hours .

    • Comparison: Isomer B would complete in <4 hours.

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with sat. NaHCO₃ (carefully, gas evolution) to neutralize. Dry over MgSO₄.

  • Validation: TLC (1:1 EtOAc/Hexane). Product R_f ~ 0.6; SM R_f < 0.1.

Protocol B: Diazotization of Isomer A (Nelfinavir Intermediate Synthesis)

Based on Vertex Pharmaceuticals / Hoffmann–La Roche methodologies.

  • Solubilization: Dissolve 3-amino-2-methylbenzoic acid (5.0 g) in 30 mL of 2M H₂SO₄. Cool to 0–5°C.

  • Diazotization: Add NaNO₂ (1.1 eq) in water dropwise, maintaining temp < 5°C. Stir for 30 min.

    • Safety: Ensure adequate venting for NO_x gases.

  • Hydrolysis: Transfer the cold diazonium solution slowly into a separate flask containing 50 mL of boiling 10% H₂SO₄.

    • Mechanism:[4][5][6][7] Thermal decomposition of the diazonium salt allows water to attack the carbocation.

  • Isolation: Cool to room temperature. The product, 3-hydroxy-2-methylbenzoic acid , precipitates as a solid. Filter and recrystallize from water/ethanol.

References

  • Acidity and Ortho Effect

    • Determination of pKa values for ortho-substituted benzoic acids. (General Principle).
    • Source: AskIITians / Quora Consensus on Ortho-Toluic Acid Acidity. 8

  • Nelfinavir Synthesis (Isomer A Application)

    • Syntheses of FDA Approved HIV Protease Inhibitors. (Discusses conversion of 3-amino-2-methylbenzoic acid to 3-hydroxy-2-methylbenzoic acid).
    • Source: NIH / PMC. 9[1]

  • Nilotinib Intermediates (Isomer B Application)

    • Nilotinib Impurity C (3-amino-4-methylbenzoic acid).[10]

    • Source: Pharmaffiliates / NIH PubChem. 10[1][7]

  • Quinazolinone Synthesis

    • Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one. (Differentiation of anthranilic vs meta-amino isomers).
    • Source: MDPI. 11

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-chloro-2-methylbenzoic acid proper disposal procedures

Executive Summary: Operational Directive Immediate Action Required: Treat 3-Amino-5-chloro-2-methylbenzoic acid as Halogenated Organic Waste .[1] Do not dispose of this compound down the drain or in general trash.[2] Due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: Treat 3-Amino-5-chloro-2-methylbenzoic acid as Halogenated Organic Waste .[1]

Do not dispose of this compound down the drain or in general trash.[2] Due to the presence of the chlorine atom on the aromatic ring, this compound requires high-temperature incineration with acid gas scrubbing. Improper disposal in non-halogenated waste streams can result in regulatory fines (EPA/RCRA) and damage to incinerator infrastructure due to hydrochloric acid (HCl) formation during combustion.[1]

Part 1: Chemical Characterization & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. This molecule presents a "Triad of Hazard" for disposal logistics: it is Acidic , Halogenated , and contains a reactive Amine .

Physicochemical Properties Relevant to Disposal
PropertyData/CharacteristicOperational Implication
Functional Groups Carboxylic Acid, Primary Amine, Aryl ChlorideAmphoteric nature; potential for zwitterion formation.[1]
Physical State Solid (Powder/Crystal)Must be segregated from liquid waste streams to prevent secondary reactions.
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt aqueous neutralization for drain disposal.
Combustion Byproducts HCl, NOx, CO, CO2Requires incinerators equipped with scrubbers (Halogenated Waste stream).
Incompatibility Strong Oxidizers, Hypochlorites (Bleach)CRITICAL: Do not mix with bleach; risk of toxic chloramine formation.
GHS Hazard Classification[1][3][4]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[4]

  • H412: Harmful to aquatic life with long-lasting effects (Standard for halogenated aromatics).[1]

Part 2: Strategic Waste Segregation (The "Why" and "How")

As researchers, we often view disposal as an afterthought. However, the Chlorine atom dictates the entire downstream workflow.

The Causality of Segregation:

  • Halogenated vs. Non-Halogenated: Non-halogenated solvents (e.g., Acetone, Ethanol) are often used as fuel blends for cement kilns. Halogenated compounds (like this benzoic acid derivative) cannot be used this way because burning them releases corrosive HCl gas, which destroys kiln linings and contributes to acid rain. They must be sent to specialized hazardous waste incinerators.[1]

  • Solid vs. Liquid: Mixing solids into liquid waste carboys creates "sludge" that is difficult to pump and sample, often leading to surcharges from waste handlers.[1]

Visualizing the Decision Matrix

The following decision tree illustrates the logic flow for segregating this specific compound.

DisposalLogic cluster_note Operational Insight Start Waste Generation: 3-Amino-5-chloro-2-methylbenzoic acid StateCheck What is the Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) Solid->SolidBin Double Bag & Tag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloLiq Liquid Waste Carboy (Label: Halogenated Organic Liquid) SolventCheck->HaloLiq Yes NonHaloLiq Liquid Waste Carboy (Label: Halogenated Organic Liquid) *Contamination Rule Applies* SolventCheck->NonHaloLiq No (e.g., Methanol) Note Even if dissolved in non-halogenated solvent, the presence of the solute renders the entire mixture HALOGENATED. NonHaloLiq->Note

Figure 1: Waste Segregation Decision Tree. Note that adding a halogenated solute to a non-halogenated solvent converts the entire volume to "Halogenated Waste" for regulatory purposes.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess powder in a glass vial.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Amino-5-chloro-2-methylbenzoic acid".[1]

    • Hazard Checkbox: Toxic, Irritant.

    • Coding: If your institution uses specific codes, look for "Halogenated Organic Solid."

  • Secondary Containment: Place the container inside a clear, sealable plastic bag (Ziploc type) to prevent label corrosion or minor leaks.

  • Storage: Store in the Satellite Accumulation Area (SAA) . Do not mix with oxidizers.[1]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Context: The compound is dissolved in Methanol or DCM after an extraction.[1]

  • The "1% Rule": Even if the solution is 99% Methanol (non-halogenated) and 1% 3-Amino-5-chloro-2-methylbenzoic acid, the entire mixture must be treated as Halogenated Waste .[1]

  • pH Check: If the solution is acidic (due to the benzoic acid moiety), ensure the waste carboy is compatible (HDPE is preferred over metal cans).

  • Pouring: Use a funnel in a fume hood.

  • Log Entry: Immediately log the addition on the carboy’s inventory sheet. This is vital for the disposal vendor to determine the BTU value and chlorine content of the waste.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Trace vs. Gross Contamination:

    • Trace (Light powder residue): Can often be disposed of in "Chemically Contaminated Solid Waste" boxes (usually lined cardboard).

    • Gross (Spilled powder/Soaked wipes): Must be double-bagged, labeled as "Halogenated Debris," and treated as hazardous waste.[1]

Part 4: Emergency Spill Response

In the event of a spill, the primary risk is inhalation of dust and skin contact.

Spill Response Workflow:

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or in a drafty area?) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dusty) Assess->PPE Contain 3. Containment Cover with damp paper towels to prevent dust generation PPE->Contain Collect 4. Collection Scoop into dedicated jar. Do NOT sweep dry. Contain->Collect Clean 5. Decontamination Wipe surface with soap/water. Dispose wipes as HazWaste. Collect->Clean

Figure 2: Dry Powder Spill Response Protocol. The critical step is dampening the spill to prevent aerosolization of the irritant powder.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12213076 (Isomer Analogue).[1] PubChem.[1] Available at: [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] EPA.gov.[1] Available at: [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.gov.[1] Available at: [Link]1]

  • Princeton University EHS. Waste Disposal: Halogenated Solvents.[1] Princeton.edu.[1] Available at: [Link]1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Amino-5-chloro-2-methylbenzoic Acid

CAS Number: 1545630-42-9 Synonyms: 3-Amino-5-chloro-o-toluic acid; 3-Amino-5-chloro-2-methylbenzoate (ion) Chemical Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Part 1: Core Directive & Safety Philosophy This guide...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1545630-42-9 Synonyms: 3-Amino-5-chloro-o-toluic acid; 3-Amino-5-chloro-2-methylbenzoate (ion) Chemical Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Part 1: Core Directive & Safety Philosophy

This guide provides an operational safety framework for handling 3-Amino-5-chloro-2-methylbenzoic acid . Unlike its more common isomer (2-amino-5-chloro-3-methylbenzoic acid, used in insecticide synthesis), this specific isomer is a specialized intermediate in drug discovery.

The Safety Thesis: As a substituted aniline and benzoic acid derivative, this compound presents a dual hazard profile: corrosivity potential from the acid functionality and sensitization/toxicity potential from the chloro-aniline moiety. Operational safety must prioritize preventing inhalation of dust and dermal absorption, as chlorinated anilines can exhibit enhanced lipophilicity, increasing skin permeation rates compared to non-chlorinated analogs.

Part 2: Hazard Analysis & Risk Assessment

GHS Classification (Derived from Structural Analogs)

While specific toxicological data for CAS 1545630-42-9 is limited, "read-across" toxicology from 3-amino-2-methylbenzoic acid and chlorinated anilines dictates the following precautionary classification:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Acidic functionality reacts with skin moisture; organic amine penetrates lipid barrier.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]Direct protonation of corneal proteins; mechanical abrasion from crystalline dust.
STOT - SE Cat 3H335: May cause respiratory irritation.[1]Inhalation of fine dust irritates mucous membranes in the bronchial tree.
Sensitization WatchPotential Skin SensitizerAniline derivatives can form haptens with skin proteins, leading to allergic dermatitis.

Part 3: Personal Protective Equipment (PPE) Matrix

Trust Protocol: Do not rely on "standard" lab PPE. The presence of the amino-chloro group requires specific barrier protection against organic permeation.

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (Impact & Splash). Why: Safety glasses are insufficient. Fine powders can bypass side shields. The acidic nature poses a risk of immediate corneal damage upon contact with moisture.
Dermal (Hand) Double Gloving Strategy Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for solutions.Why: Chlorinated aromatics can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal without exposing skin.
Respiratory Engineering Control First Primary: Fume Hood (Face velocity 80-100 fpm). Secondary (if open bench): N95 or P100 Particulate Respirator.Why: Preventing alveolar deposition of the solid is critical to avoid systemic absorption via the lungs.
Body Lab Coat + Apron Spec: 100% Cotton or Nomex lab coat; Chemical-resistant apron (Tyvek/PVC) for scale-up (>10g).Why: Synthetic clothes can melt if a fire occurs; the apron prevents dust accumulation on the lap during weighing.

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the critical decision logic for safe handling.

SafetyLogic Start START: Handling 3-Amino-5-chloro-2-methylbenzoic acid CheckState Check Physical State (Solid Powder vs. Solution) Start->CheckState Solid Solid / Powder Handling CheckState->Solid Solution Solution / Organic Solvent CheckState->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck Dissolution Dissolution: Add solvent slowly to solid (Avoid 'puffing' dust) Solution->Dissolution Weighing Weighing Protocol: 1. Anti-static gun usage 2. Pre-weigh boat inside hood 3. Clean balance immediately HoodCheck->Weighing Yes Respirator STOP: Don N95/P100 Respirator + Tight Fitting Goggles HoodCheck->Respirator No Weighing->Dissolution Respirator->Weighing Waste Disposal: Segregate as Halogenated Organic Do NOT mix with Oxidizers Dissolution->Waste

Caption: Operational decision tree emphasizing respiratory protection triggers during solid handling.

Detailed Handling Procedure
1. Pre-Operational Setup
  • Location: All handling of the solid powder must occur inside a certified chemical fume hood.

  • Decontamination: Clear the hood of incompatible materials, specifically strong oxidizers (e.g., permanganates, peroxides) and strong bases . The amino group is susceptible to oxidation; the acid group reacts exothermically with bases.

2. Weighing & Transfer (The Critical Step)
  • Static Control: Substituted benzoic acid powders are often electrostatic. Use an anti-static gun or ionizer bar if available to prevent "jumping" of the powder.

  • Technique:

    • Place the balance inside the hood if possible. If not, tare the weighing boat inside the hood, add the chemical, cover the boat (e.g., with a larger weigh boat inverted or Parafilm), and then transport to the balance.

    • Never leave the container open on the benchtop.

  • Spill Prevention: Place the receiving flask on a secondary containment tray or a fresh Pig® Mat to catch any stray grains.

3. Reaction & Dissolution
  • Solvent Addition: Add solvent (e.g., DMSO, Methanol, DCM) to the solid, not the reverse. This prevents the displacement of air from "puffing" dust into the operator's breathing zone.

  • Observation: The solution may turn slightly yellow/beige due to the aniline functionality. This is normal but indicates potential light sensitivity. Wrap flasks in foil if storing for >24 hours.

Part 5: Emergency Response & Spill Management

Spill Decision Logic

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 5g) Inside Hood Size->Minor Major Major (> 5g) Or Outside Hood Size->Major CleanMinor 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Clean surface with 1% HCl then Soap Minor->CleanMinor Evacuate 1. Evacuate Area 2. Post Warning 3. Call EHS Major->Evacuate

Caption: Protocol for distinguishing between researcher-managed spills and EHS-reportable incidents.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes . The acidic nature requires thorough irrigation to normalize pH. Hold eyelids apart.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol or organic solvents, as they may increase the absorption of the chlorinated aniline into the skin.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization response).

Part 6: Waste Disposal & Deactivation

Environmental Compliance: This compound contains a chlorine atom bonded to an aromatic ring, making it a Halogenated Organic . It is environmentally persistent and toxic to aquatic life (Chronic Category 3 equivalent).

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Dispose of in the Halogenated Organic Solvents stream.

    • Crucial: Do not mix with acidic waste streams containing Nitric Acid (risk of nitration/exotherm) or Bleach (risk of chloramine formation).

  • Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding. Treat the rinsate as halogenated waste.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 20776-67-4 (Isomer Analog for Toxicity Read-Across). Retrieved February 16, 2026, from [Link]

Sources

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